Risperidone-D6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-dideuterio-3-[2-[4-(7-deuterio-6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-XWPSJGBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1ON=C2C3CCN(CC3)CCC4=C(N=C5C(CCCN5C4=O)([2H])[2H])C([2H])([2H])[2H])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Risperidone-D6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Risperidone-D6. This compound is the deuterated analog of Risperidone, an atypical antipsychotic medication.[1][2] It serves as an essential internal standard for the quantitative analysis of Risperidone in biological matrices and pharmaceutical formulations, ensuring accuracy and precision in bioanalytical and pharmacokinetic studies.[3][4]
Core Chemical Properties
This compound shares a foundational structure with Risperidone but is distinguished by the substitution of six hydrogen atoms with deuterium. This isotopic labeling results in a higher molecular weight without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometry-based assays.[3]
| Property | Value | Reference |
| Chemical Name | 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl-7-d)piperidin-1-yl)ethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one-9,9-d2 | [4][5] |
| IUPAC Name | 9,9-dideuterio-3-[2-[4-(7-deuterio-6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | [6] |
| CAS Number | 1225444-65-4 | [3][5][6] |
| Molecular Formula | C₂₃H₂₁D₆FN₄O₂ | [7][8][9] |
| Molecular Weight | 416.52 g/mol | [7][9] |
| Appearance | White to slightly beige powder | [10] |
| Solubility | Practically insoluble in water; freely soluble in methylene chloride; soluble in methanol and 0.1 N HCl. | [10][11] |
Chemical Structure
The molecular structure of this compound is identical to that of Risperidone, with the specific placement of six deuterium atoms. These substitutions are located on the methyl group, the pyrido[1,2-a]pyrimidin-4-one ring, and the benzoxazole ring.[5][6] This strategic placement minimizes the potential for isotopic exchange during analytical procedures.
Caption: Chemical structure of this compound with key deuteration sites highlighted.
Experimental Protocols and Analytical Applications
This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of Risperidone and its active metabolite, 9-hydroxyrisperidone.[12][13] The use of a stable isotope-labeled standard like this compound is the gold standard for correcting variations in sample preparation and instrument response.[3]
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for determining the concentrations of Risperidone and its metabolites in biological fluids such as plasma and serum.[12][14]
Methodology:
-
Sample Preparation: A known concentration of this compound (internal standard) is added to the biological sample (e.g., plasma). The analytes and the internal standard are then extracted using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[12]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[13][15]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Risperidone (e.g., m/z 411.3 → 191.1) and this compound.[14]
-
Quantification: The concentration of Risperidone in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a standard calibration curve.[13] The validated concentration range for such methods can be as low as 0.100 ng/mL up to 250 ng/mL.[12]
Caption: General workflow for the quantification of Risperidone using this compound in an LC-MS/MS assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily used as a standard in MS, the synthesis and characterization of this compound itself rely on NMR spectroscopy to confirm the identity, purity, and precise location of the deuterium labels.[16] ¹H-NMR and ¹³C-NMR spectra are compared against the non-deuterated Risperidone standard to verify the successful isotopic labeling.[16][17] Researchers have also used ¹H and ¹⁹F NMR to study the motional dynamics and diffusion behavior of Risperidone.[18]
Methodology:
-
Sample Preparation: A small amount of the synthesized this compound is dissolved in a deuterated solvent, such as DMSO-d6.[17][19]
-
Data Acquisition: ¹H-NMR spectra are recorded. The absence or significant reduction of proton signals at the specific deuterated positions, along with the characteristic shifts of the remaining protons, confirms the structure.[17]
-
Analysis: Comparison with the ¹H-NMR spectrum of standard Risperidone allows for unambiguous confirmation of deuteration. For example, the signal corresponding to the methyl protons would be absent or greatly diminished in the this compound spectrum.
Conclusion
This compound is an indispensable tool in modern pharmaceutical analysis and drug development. Its well-defined chemical structure and properties make it the preferred internal standard for robust and reliable quantification of Risperidone in complex biological samples. The detailed experimental protocols, particularly LC-MS/MS, underscore its critical role in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ultimately contributing to the safe and effective use of Risperidone in clinical practice.
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Risperidone D6 | CAS No- 1225444-65-4 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | C23H27FN4O2 | CID 59319623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. Risperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. This compound [artis-standards.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. RISPERIDONE - Ataman Kimya [atamanchemicals.com]
- 12. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. esschemco.com [esschemco.com]
- 18. NMR relaxation and diffusion studies to probe the motional dynamics of risperidone within PLGA microsphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Risperidone Contained in Precipitates Produced by Tea Catechins Using Nuclear Magnetic Resonance [jstage.jst.go.jp]
An In-depth Technical Guide to the Synthesis and Purification of Risperidone-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Risperidone-D6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the atypical antipsychotic drug, risperidone. This document details a plausible synthetic pathway based on established chemical principles and available literature, outlines experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the process.
Introduction
Risperidone is a widely prescribed antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] To accurately quantify risperidone levels in biological matrices, a stable isotope-labeled internal standard, such as this compound, is essential for mass spectrometry-based bioanalytical methods. The introduction of deuterium atoms at specific molecular positions results in a compound with a higher mass, allowing for its differentiation from the unlabeled drug without altering its chemical properties.
The chemical name for a commercially available this compound is 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl-7-d)piperidin-1-yl)ethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one-9,9-d2. This indicates that the six deuterium atoms are strategically placed on the methyl group, two positions of the pyrido[1,2-a]pyrimidin-4-one ring system, and one position on the benzisoxazole ring.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached by preparing deuterated versions of its two key precursors: 6-fluoro-3-(4-piperidinyl-d4)-1,2-benzisoxazole and 3-(2-chloroethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-a]pyrimidin-4-one . These deuterated intermediates are then coupled to yield the final product.
Synthesis of Deuterated Precursors
2.1.1. Synthesis of 3-(2-chloroethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-a]pyrimidin-4-one
The synthesis of this deuterated precursor can be envisioned starting from deuterated starting materials.
-
Step 1: Synthesis of 2-amino-pyridine-d4. Commercially available 2-aminopyridine can be deuterated using methods such as hydrogen-deuterium exchange catalyzed by a transition metal.
-
Step 2: Synthesis of 2-acetyl-d3-butyrolactone. This can be achieved through the acylation of gamma-butyrolactone with deuterated acetyl chloride (CD3COCl).
-
Step 3: Condensation and Chlorination. The deuterated 2-aminopyridine-d4 and 2-acetyl-d3-butyrolactone are condensed to form the corresponding deuterated pyrido[1,2-a]pyrimidin-4-one derivative. Subsequent chlorination of the hydroxyethyl side chain, for example using thionyl chloride, yields the desired chloroethyl intermediate.
2.1.2. Synthesis of 6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole
The deuteration of this precursor can be focused on the piperidine ring.
-
Step 1: Synthesis of Piperidin-4-one-d4. Deuterium can be introduced at the alpha positions to the carbonyl group of N-protected piperidin-4-one via base-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D2O.
-
Step 2: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl-d4)methanone. The deuterated piperidinone is then coupled with a 2,4-difluorobenzoyl derivative.
-
Step 3: Oxime Formation and Cyclization. The resulting ketone undergoes oximation followed by a base-mediated cyclization to form the benzisoxazole ring, yielding the deuterated precursor.
Final Coupling Reaction
The final step in the synthesis of this compound is the N-alkylation of the deuterated 6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole with the deuterated 3-(2-chloroethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like acetonitrile.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. Researchers should optimize these conditions based on their specific laboratory setup and available starting materials.
General Procedure for the Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is dissolved in 90 mL of 6N hydrochloric acid. To this solution, 2.8 g of 10% palladium on carbon catalyst is added. The reaction mixture is then subjected to hydrogen gas at 35 psi and stirred at room temperature for 8 hours. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is stirred with 200 mL of isopropanol, and the precipitated solid is collected by filtration and dried to yield the product.[2]
General Procedure for the Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Potassium hydroxide (27 g) is dissolved in 600 mL of methanol, followed by the addition of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g). The reaction mixture is heated to reflux for approximately 2.5 hours. After cooling to room temperature, the mixture is dried with anhydrous magnesium sulfate and stirred for about 1 hour. The solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in 500 mL of acetone and stirred at room temperature for 30 minutes. After filtering any insoluble material, the pH of the filtrate is adjusted to 2-3 with hydrochloric acid to precipitate the product. The solid is collected by filtration and dried.[3]
General Procedure for the Coupling of Precursors to form Risperidone
In a reaction flask, 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one are combined. A solution or suspension of 8.5 g of sodium carbonate in 25 ml of water is added. The mixture is heated to 110-120°C with stirring for 40 minutes. After cooling to room temperature with continuous stirring, the precipitated solid is filtered, washed with pure water, and dried to yield crude risperidone.[4]
Purification
The purification of this compound is critical to ensure its suitability as an internal standard. The primary methods employed are recrystallization and chromatographic techniques.
Recrystallization
Crude this compound can be purified by recrystallization from a suitable solvent system. Solvents such as dimethylformamide (DMF) and isopropanol have been reported for the purification of unlabeled risperidone and can be adapted for the deuterated analogue.[4]
Chromatographic Purification
For higher purity, chromatographic methods are employed.
-
Flash Chromatography: This technique can be used for the initial purification of the crude product to remove major impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the high purity required for an internal standard (>98%), preparative HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[5][6]
The following table summarizes typical HPLC conditions for the analysis and purification of risperidone, which can be adapted for this compound.
| Parameter | Condition |
| Column | Supelcosil LC8 DB (250 mm × 4.6 mm i.d., 5 μm particle size)[5] |
| Mobile Phase | Methanol and 0.1 M ammonium acetate pH 5.50 (60:40, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 274 nm[5] |
| Column Temperature | 40°C[5] |
Analytical Characterization
The successful synthesis and purification of this compound must be confirmed by rigorous analytical characterization to verify its identity, purity, and the extent and location of deuterium incorporation.
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the molecular weight of this compound and assessing the degree of deuteration. The mass spectrum of this compound will show a molecular ion peak (or protonated molecule [M+H]+) that is 6 mass units higher than that of unlabeled risperidone. For risperidone, the [M+H]+ ion is observed at m/z 411.3, while for its metabolite, 9-hydroxyrisperidone, it is at m/z 427.2.[1][7] Therefore, for this compound, the expected [M+H]+ would be around m/z 417.3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise location of the deuterium atoms.
-
¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or complete disappearance of the signals corresponding to the protons that have been replaced by deuterium. Specifically, the signal for the methyl group protons and certain protons on the pyrido-pyrimidine and benzisoxazole rings will be absent or diminished.
-
²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their positions in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic changes in the signals of the carbons directly bonded to deuterium atoms due to the C-D coupling.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₂₁D₆FN₄O₂ |
| Molecular Weight | 416.5 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| Deuterium Incorporation | >98 atom % D |
Table 2: Key Analytical Data for this compound
| Analytical Technique | Expected Result |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 417.3 |
| ¹H NMR | Absence or significant reduction of signals for the methyl protons and specific protons on the pyrido-pyrimidine and benzisoxazole rings. |
| ²H NMR | Signals corresponding to the deuterium atoms at the specified positions. |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
Conclusion
The synthesis and purification of this compound is a multi-step process that requires careful planning and execution. By utilizing deuterated starting materials and established synthetic methodologies for risperidone, it is possible to produce a high-purity internal standard suitable for demanding bioanalytical applications. The purification strategy, culminating in preparative HPLC, is essential for achieving the required analytical standards. The analytical characterization, particularly through mass spectrometry and NMR spectroscopy, provides the necessary confirmation of the final product's identity, purity, and isotopic enrichment. This guide serves as a valuable resource for researchers and professionals involved in the development and analysis of risperidone and its metabolites.
References
- 1. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOLECULAR STRUCTURES OF DEUTERATED ISOTOPOLOGUES OF 2-AMINOPYRIDINE AND MICROWAVE SPECTROMETER DEVELOPMENT [repository.arizona.edu]
- 3. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 4. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]
- 5. RP-HPLC Estimation of Risperidone in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Risperidone-D6: A Comprehensive Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for Risperidone-D6, a deuterated internal standard crucial for the accurate quantification of risperidone in pharmacokinetic and metabolic studies. This document outlines the key quality attributes, detailed analytical methodologies, and acceptance criteria essential for ensuring the identity, purity, and stability of this compound for research and drug development purposes.
Quantitative Specifications
A Certificate of Analysis for this compound quantifies several critical parameters to ensure its suitability as a reference standard. The following tables summarize the typical tests and their corresponding specifications.
Table 1: Identification and Characterization
| Test | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₃H₂₁D₆FN₄O₂ |
| Molecular Weight | 416.53 g/mol |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Table 2: Purity and Impurity Profile
| Test | Specification |
| Chemical Purity (by HPLC) | ≥ 98.0% |
| Isotopic Purity (by Mass Spec.) | ≥ 98% Deuterium incorporation |
| Residual Solvents (by GC-HS) | Meets USP <467> requirements |
| Elemental Impurities (by ICP-MS) | Meets USP <232> requirements |
| Water Content (by Karl Fischer) | ≤ 1.0% |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of this compound quality. The following sections provide outlines of the experimental protocols for the key analytical tests.
Identification by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically with a field strength of 400 MHz or higher.
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Analysis: The resulting spectrum should be consistent with the expected structure of Risperidone, showing the absence or significant reduction of proton signals at the deuterated positions.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and quantify any related impurities.
Methodology:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the test article at the same concentration.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.
Isotopic Purity by Mass Spectrometry (MS)
Objective: To confirm the level of deuterium incorporation in the this compound molecule.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or direct infusion ESI-MS).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode, focusing on the molecular ion region.
-
Analysis: Determine the relative intensities of the molecular ions corresponding to the deuterated (M+D) and non-deuterated (M+H) species. The isotopic purity is calculated from the ratio of these intensities.
Mandatory Visualizations
Risperidone Signaling Pathway
Risperidone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[3][4][5][6] This dual antagonism is believed to be responsible for its antipsychotic effects.[3][4][5][6]
Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for determining the chemical and isotopic purity of a this compound batch.
Caption: Workflow for this compound purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Risperidone Contained in Precipitates Produced by Tea Catechins Using Nuclear Magnetic Resonance [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. ijrpns.com [ijrpns.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
A Technical Guide to Commercially Available Risperidone-D6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercially available Risperidone-D6, a deuterated analog of the atypical antipsychotic drug risperidone. It is intended to serve as a technical resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.
Introduction to this compound
This compound is a synthetic version of risperidone where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to risperidone but has a higher molecular weight. Due to this mass difference, this compound is an ideal internal standard for sensitive and accurate quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for correction of variations in sample preparation and instrument response, ensuring high precision and accuracy in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.
Commercial Sources and Specifications
The selection of a suitable this compound standard is critical for assay performance. Key parameters include chemical purity and the degree of isotopic enrichment. The following table summarizes offerings from prominent suppliers of analytical standards.
| Supplier | Product Name/Code | CAS Number | Chemical Purity | Isotopic Enrichment | Formulation |
| Cayman Chemical | Risperidone-d4 / 10010570 | 1020719-76-9 | ≥95% (Risperidone) | ≥99% deuterated forms (d1-d4) | Solid |
| LGC Standards (TRC) | Risperidone-d4 / TRC-R525002 | 1020719-76-9 | >95% (HPLC) | Not specified | Neat (Solid) |
| MedChemExpress | This compound / HY-11018S2 | 1225444-65-4 | Not specified | Not specified | Solid |
| Clearsynth | Risperidone D6 / CS-F-00152 | 106266-06-2 (unlabeled) | Not specified | Not specified | Solid |
| Simson Pharma | Risperidone D6 | 1225444-65-4 | Not specified | Not specified | Solid |
Note: Suppliers may not always publicly list full specifications; a Certificate of Analysis should be requested for lot-specific data.
Experimental Protocols
The use of this compound as an internal standard is central to the bioanalysis of risperidone. Below is a representative experimental protocol synthesized from established LC-MS/MS methods.
Objective:
To quantify the concentration of risperidone in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Human plasma (with anticoagulant)
-
Risperidone analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (for stock solutions)
Methodology:
-
Standard and Internal Standard Preparation:
-
Prepare a primary stock solution of Risperidone (1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (1 mg/mL) in methanol.
-
From these stocks, create a series of working standard solutions for the calibration curve (e.g., 0.25 to 50 ng/mL) and a fixed-concentration working solution for the internal standard (e.g., 20 ng/mL) by dilution in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 60% A, ramp to 10% A over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Risperidone: Precursor ion m/z 411.3 → Product ion m/z 191.1.
-
This compound: Precursor ion m/z 417.3 → Product ion m/z 191.1 (or other appropriate fragment).
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Risperidone / this compound) against the nominal concentration of the calibrators.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of risperidone in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Bioanalytical workflow for risperidone quantification.
Risperidone Mechanism of Action: D2 and 5-HT2A Receptor Antagonism
Risperidone's therapeutic effects are primarily mediated through its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] This dual blockade is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[2][3]
Caption: Risperidone blocks D2 and 5-HT2A receptor signaling.
References
A Technical Guide to Risperidone-D6: Application in Research and Drug Development
This technical guide provides an in-depth overview of Risperidone-D6, a deuterated analog of the atypical antipsychotic drug risperidone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biochemical pathways of its non-deuterated parent compound.
Core Properties of this compound
This compound is a stable, isotopically labeled form of risperidone. The inclusion of six deuterium atoms increases its molecular weight, making it an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.
| Property | Value |
| Chemical Name | 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl-7-d)piperidin-1-yl)ethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one-9,9-d2[1] |
| CAS Number | 1225444-65-4[1][2][3][4] |
| Molecular Formula | C₂₃H₂₁D₆FN₄O₂ |
| Molecular Weight | Approximately 416.5 g/mol |
Application in Pharmacokinetic Analysis
The primary application of this compound is as an internal standard in the quantification of risperidone and its major active metabolite, 9-hydroxyrisperidone, in biological matrices.[4] Its utility is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are standard for pharmacokinetic and therapeutic drug monitoring studies.[5][6][7]
General Experimental Workflow
The use of this compound as an internal standard is a critical step in ensuring the accuracy and precision of bioanalytical methods. The workflow for a typical pharmacokinetic study is outlined below.
Detailed Experimental Protocol: LC-MS/MS Quantification
The following protocol is a generalized representation based on established methods for the analysis of risperidone in human plasma.[5][7][8]
1. Sample Preparation (Protein Precipitation Method)
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound solution to serve as the internal standard (IS).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
HPLC System: An Agilent 1260 HPLC system or equivalent.[6]
-
Column: A C18 analytical column (e.g., Agilent C18, 4.6 cm × 50 mm; 1.8 μm particle size).[6]
-
Mobile Phase: A gradient of A) 10 mmol/L ammonium acetate with 0.1% formic acid and B) Acetonitrile is commonly used.[6]
-
Flow Rate: A typical flow rate is 0.40 mL/min.[6]
-
Injection Volume: A small injection volume, such as 1-5 µL, is often sufficient.[6]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: An API 3200 or a similar triple quadrupole mass spectrometer.[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The precursor-to-product ion transitions for risperidone (e.g., m/z 411.3 → 191.1) and the internal standard (this compound) are monitored to ensure specificity and accurate quantification.[7]
-
| Parameter | Typical Setting |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volume | 50-200 µL of plasma[5][6] |
| Extraction Technique | Protein Precipitation or Liquid-Liquid Extraction[5] |
| Chromatographic Column | C18 Reverse-Phase |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantitation | 0.2 ng/mL for risperidone[5][6] |
Mechanism of Action of Risperidone
While this compound is used for analytical purposes, understanding the mechanism of the parent compound is crucial for interpreting pharmacokinetic and pharmacodynamic data. Risperidone is an atypical antipsychotic that exerts its therapeutic effects primarily through the antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[9][10][11] The blockade of these receptors in the central nervous system is believed to alleviate the symptoms of schizophrenia and other psychiatric disorders.[9][10] Risperidone also exhibits antagonistic activity at α1- and α2-adrenergic receptors and H1-histaminergic receptors.[12]
Metabolism of Risperidone
Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form 9-hydroxyrisperidone.[13][14][15] This metabolite has a pharmacological activity similar to the parent drug.[13] The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can significantly affect the plasma concentrations of risperidone and its active metabolite.[13][15] This variability underscores the importance of accurate quantification in clinical settings.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound [artis-standards.com]
- 3. Risperidone D6 | CAS No- 1225444-65-4 | Simson Pharma Limited [simsonpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 11. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 12. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 15. CYP2D6 Genetic Polymorphisms and Risperidone Pharmacokinetics: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Risperidone-D6
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical analysis, the integrity of internal standards is paramount. This is particularly true for stable isotope-labeled compounds like Risperidone-D6, where isotopic purity is a critical determinant of assay accuracy and reliability. This in-depth technical guide provides a comprehensive overview of the isotopic purity requirements for this compound, complete with experimental protocols and logical workflows to ensure its proper qualification and use in a research and drug development setting.
The Imperative of Isotopic Purity
This compound is a deuterated analog of the atypical antipsychotic drug risperidone. It serves as an indispensable internal standard in bioanalytical methods, most commonly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices. The underlying principle of using a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest, allowing it to co-elute chromatographically and experience similar ionization effects, thereby correcting for variability in sample preparation and analysis.
However, the presence of unlabeled risperidone (d0) or partially deuterated isotopologues (d1-d5) within the this compound standard can lead to significant analytical errors. These impurities can interfere with the accurate measurement of the analyte, leading to an overestimation of its concentration. Therefore, stringent control and thorough characterization of the isotopic purity of this compound are not just best practices but a necessity for robust and reproducible analytical data.
Quantitative Specifications for this compound Purity
The acceptable level of isotopic purity for this compound is dictated by its intended use and the sensitivity of the analytical method. While there are no universally mandated regulatory limits, a general consensus within the pharmaceutical industry points towards high isotopic enrichment to minimize any potential contribution to the analyte signal. The following tables summarize the typical chemical and isotopic purity specifications for this compound based on commercially available standards and common laboratory practices.
Table 1: Chemical Purity of this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
Table 2: Isotopic Purity of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment (Atom % D) | ≥98% | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Contribution of d0 isotopologue | <0.1% | Mass Spectrometry |
| Sum of d1-d5 isotopologues | <2% | Mass Spectrometry |
Experimental Protocols for Purity Assessment
The determination of both chemical and isotopic purity of this compound requires a combination of chromatographic and spectroscopic techniques. Herein, we provide detailed methodologies for the key experiments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from any non-isotopic chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the solution into the HPLC system.
-
Run the gradient program to elute the compound and any impurities.
-
The chemical purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Isotopic Purity and Distribution Analysis by Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic enrichment and the distribution of different isotopologues of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Infusion: The this compound standard solution (in a suitable solvent like methanol or acetonitrile) is directly infused into the mass spectrometer.
-
Ionization Mode: Positive ESI mode.
-
Data Acquisition: Acquire the full scan mass spectrum in the m/z range that includes the molecular ions of all possible isotopologues (from d0 to d6).
-
Data Analysis:
-
Identify the monoisotopic peak for each isotopologue (e.g., m/z for [M+H]⁺ of d0, d1, d2, d3, d4, d5, and d6).
-
Measure the intensity of each of these peaks.
-
Calculate the relative abundance of each isotopologue as a percentage of the total intensity of all isotopologues.
-
Isotopic enrichment (Atom % D) can be calculated from the weighted average of the deuterium content in all observed isotopologues.
-
Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual proton signals at the deuterated positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons at the deuterated positions.
-
Integrate the signal of the internal standard.
-
Calculate the amount of residual protons relative to the known amount of the internal standard.
-
From this, the percentage of deuteration (isotopic enrichment) can be determined.
-
Workflow for Quality Control of this compound
The following diagram illustrates a logical workflow for the comprehensive quality control of a new batch of this compound internal standard before its use in regulated bioanalysis.
Caption: Quality Control Workflow for this compound.
Conclusion
The use of a well-characterized this compound internal standard is fundamental to the generation of high-quality bioanalytical data. A thorough understanding and rigorous assessment of its isotopic purity are critical for researchers, scientists, and drug development professionals. By implementing the quantitative specifications and detailed experimental protocols outlined in this guide, laboratories can ensure the integrity of their analytical standards and, consequently, the accuracy and reliability of their results. The logical workflow presented provides a framework for the systematic evaluation of this compound, ensuring that only material of the highest quality is utilized in pivotal drug development studies.
Technical Guide: Solubility of Risperidone-D6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility of Risperidone-D6 in various organic solvents. Given that this compound is a deuterated analog of Risperidone primarily used as an internal standard in quantitative analysis, its solubility characteristics are considered virtually identical to those of Risperidone. The data and protocols presented herein are based on studies of Risperidone and are directly applicable to its deuterated form.
Physicochemical Properties
Risperidone is a second-generation antipsychotic agent belonging to the benzisoxazole class.[1] Its deuterated isotopologue, this compound, serves as a critical internal standard for bioanalytical and pharmacokinetic studies, ensuring accuracy in quantification.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₇FN₄O₂ (Risperidone) | [2] |
| Molecular Weight | 410.49 g/mol (Risperidone) | [2] |
| Appearance | White to slightly beige powder | [1] |
| General Aqueous Solubility | Practically insoluble in water | [1] |
| General Organic Solubility | Freely soluble in methylene chloride; soluble in methanol and 0.1 N HCl.[1][3] Also soluble in ethanol, DMSO, and DMF.[4][5] |
Qualitative and Quantitative Solubility Data
The solubility of a compound is a critical parameter influencing its formulation, dissolution, and bioavailability.[6] Below are summarized solubility data for Risperidone in common organic solvents.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 2 mg/mL | A stock solution can be prepared in this solvent.[4][5] |
| Ethanol | ~ 0.3 mg/mL | The solvent should be purged with an inert gas.[4][5] |
| Dimethylformamide (DMF) | ~ 0.1 mg/mL | The solvent should be purged with an inert gas.[4][5] |
| Methylene Chloride | Freely Soluble | - |
| Methanol | Soluble | - |
A detailed study by Rane et al. investigated the solid-liquid solubility of the thermodynamically stable form of Risperidone (Form I) in nine different organic solvents across a range of temperatures.[7][8] The results, expressed in mole fraction (x₁), are presented below.
Table 2: Temperature-Dependent Solubility of Risperidone (Form I) in Various Organic Solvents [7][8]
| Temperature (K) | Toluene (x₁) | Ethyl Acetate (x₁) | Acetone (x₁) | 2-Butanone (x₁) | Methanol (x₁) | Ethanol (x₁) | 1-Propanol (x₁) | 2-Propanol (x₁) | 1-Butanol (x₁) |
| 278.15 | 0.00166 | 0.00122 | 0.00109 | 0.00140 | 0.00013 | 0.00015 | 0.00011 | 0.00011 | 0.00009 |
| 283.15 | 0.00216 | 0.00159 | 0.00144 | 0.00185 | 0.00016 | 0.00019 | 0.00014 | 0.00014 | 0.00012 |
| 288.15 | 0.00279 | 0.00207 | 0.00189 | 0.00244 | 0.00020 | 0.00024 | 0.00018 | 0.00018 | 0.00015 |
| 293.15 | 0.00360 | 0.00269 | 0.00248 | 0.00321 | 0.00025 | 0.00030 | 0.00023 | 0.00023 | 0.00019 |
| 298.15 | 0.00463 | 0.00350 | 0.00325 | 0.00422 | 0.00031 | 0.00038 | 0.00029 | 0.00029 | 0.00024 |
| 303.15 | 0.00593 | 0.00454 | 0.00425 | 0.00554 | 0.00039 | 0.00048 | 0.00037 | 0.00037 | 0.00031 |
| 308.15 | 0.00755 | 0.00588 | 0.00555 | 0.00724 | 0.00049 | 0.00061 | 0.00047 | 0.00047 | 0.00040 |
| 313.15 | 0.00958 | 0.00758 | 0.00721 | 0.00943 | 0.00062 | 0.00077 | 0.00060 | 0.00060 | 0.00051 |
| 318.15 | 0.01211 | 0.00974 | 0.00934 | 0.01224 | 0.00078 | 0.00098 | 0.00076 | 0.00077 | 0.00066 |
| 323.15 | 0.01526 | 0.01247 | 0.01205 | 0.01582 | 0.00098 | 0.00124 | 0.00097 | 0.00098 | 0.00085 |
Experimental Protocols for Solubility Determination
The determination of thermodynamic or equilibrium solubility is crucial for pharmaceutical research. The saturation shake-flask method is the most reliable and widely used technique for these measurements.[6]
This protocol is adapted from guidelines provided by the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).[9][10]
-
Preparation : Add an excess amount of the active pharmaceutical ingredient (API), this compound, to a stoppered flask or vial containing the selected organic solvent. It is essential to add enough solid to form a suspension and ensure saturation, but not so much that it alters the properties of the solvent.[6]
-
Equilibration : Place the flasks in a mechanical agitator or orbital shaker within a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical studies) and agitate for a sufficient duration to reach equilibrium.[9] Preliminary tests are recommended to determine the time required to reach equilibrium.[11]
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase. This can be achieved by centrifugation or by filtering the solution through a suitable, non-adsorptive filter (e.g., a 0.45 μm nylon filter).[12]
-
Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis : Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
-
Replicates : It is recommended to perform a minimum of three replicate determinations for each solvent and condition to ensure the reliability of the results.[9]
Application and Visualization
In quantitative bioanalysis, this compound is added to biological samples (e.g., plasma) as an internal standard (IS) at a known concentration. It co-elutes with the non-deuterated analyte (Risperidone) but is distinguished by its higher mass in a mass spectrometer. This allows for precise quantification of Risperidone by correcting for variations during sample preparation and analysis.
Risperidone functions primarily as an antagonist at serotonin 5-HT₂ₐ and dopamine D₂ receptors.[4][14][15] Its high affinity for these receptors is thought to be responsible for its antipsychotic effects.[15] The antagonism at these receptors modulates downstream signaling cascades in the mesolimbic and mesocortical pathways of the brain.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Risperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. who.int [who.int]
- 10. fda.gov [fda.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]
- 14. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Risperidone - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Long-Term Storage of Risperidone-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended long-term storage conditions for Risperidone-D6, a deuterated analog of the atypical antipsychotic medication Risperidone. The stability of a compound is a critical factor in research and drug development, ensuring the integrity and reliability of experimental results. This document synthesizes available data to provide clear guidance on storage, handling, and stability assessment.
Recommended Long-Term Storage Conditions
The consensus from technical data sheets and safety data sheets indicates that this compound should be stored under controlled conditions to maintain its purity and stability over time.
| Parameter | Recommended Condition | Source |
| Temperature | -20°C | [1][2] |
| Humidity | Dry environment | [1] |
| Light Exposure | Protected from direct sunlight | [1] |
Table 1: Recommended Long-Term Storage Conditions for Solid this compound.
For this compound in solution, more stringent temperature controls are advised to minimize degradation. Based on data for the parent compound, Risperidone, the following conditions are recommended:
| Solvent Condition | Recommended Temperature | Duration |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 6 months |
Table 2: Recommended Storage Conditions for Risperidone in Solution. Data is based on the non-deuterated compound and is expected to be applicable to this compound.[3]
Stability Profile and Degradation Pathways
Understanding the degradation pathways of Risperidone is crucial for interpreting stability data and for the development of stable formulations. Studies on the non-deuterated compound have identified several key degradation products. Given the nature of deuterium labeling in this compound, which typically involves substitution at positions less susceptible to common degradation reactions, the degradation pathways are expected to be analogous to those of Risperidone.
Forced degradation studies on Risperidone have shown susceptibility to oxidation, acid and base hydrolysis, and photolytic stress. The major degradation products identified are 9-hydroxyrisperidone and Risperidone N-oxide.[4][5] Another degradation pathway involves the cleavage of the benzisoxazole ring, particularly in the presence of bacteria at elevated temperatures.[6]
Figure 1: Potential degradation pathways of this compound based on known degradation of Risperidone.
Experimental Protocols for Stability Assessment
The following protocols are based on established methods for Risperidone and are recommended for assessing the stability of this compound.
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Table 3: Example of a Validated Stability-Indicating HPLC Method for Risperidone.[7]
Figure 2: General workflow for the HPLC-based stability assessment of this compound.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method. The following conditions are based on studies of Risperidone.
| Stress Condition | Protocol |
| Acid Hydrolysis | 100 mg of Risperidone in 10 mL of 0.1 M HCl, stir for 12 hours at room temperature. Neutralize with 0.1 M NaOH before analysis.[4] |
| Base Hydrolysis | 100 mg of Risperidone in 10 mL of 0.1 M NaOH, stir for 36 hours at room temperature. Neutralize with 0.1 M HCl before analysis.[4] |
| Oxidative Degradation | 3.5 mL of 3% H₂O₂ added to the sample solution. Keep at ambient temperature for 5 minutes before analysis.[2] |
| Thermal Degradation | Expose solid drug substance to 105°C for 72 hours.[2] |
| Photostability | Expose the drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10] |
Table 4: Recommended Protocols for Forced Degradation Studies of Risperidone.
Conclusion
For optimal long-term stability, solid this compound should be stored at -20°C in a dry and dark environment . The stability profile and degradation pathways of this compound are expected to be very similar to those of Risperidone. The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies, based on research on Risperidone, offer a robust framework for the stability assessment of this compound. Adherence to these storage and testing guidelines is essential for ensuring the quality and integrity of this compound in research and development settings.
References
- 1. erpublications.com [erpublications.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Need for Heat Stabilization of Long-Acting Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-crr.com [the-crr.com]
- 8. ikev.org [ikev.org]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
Methodological & Application
Quantitative Analysis of Risperidone Using Risperidone-D6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices, primarily human plasma. The use of a deuterated internal standard, Risperidone-D6, is central to the described liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high accuracy and precision.
Introduction
Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia and other psychiatric disorders. Therapeutic drug monitoring (TDM) of risperidone and its major active metabolite, 9-hydroxyrisperidone, is crucial for optimizing treatment efficacy and minimizing adverse effects. The combined concentration of risperidone and 9-hydroxyrisperidone is often considered the "active moiety" and is correlated with clinical response. LC-MS/MS has become the gold standard for the bioanalysis of these compounds due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental Workflow
The general workflow for the quantitative analysis of risperidone using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for the quantitative analysis of risperidone.
Experimental Protocols
Two common sample preparation techniques are protein precipitation and solid-phase extraction. The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Human plasma
-
Risperidone and 9-hydroxyrisperidone reference standards
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare stock solutions of risperidone, 9-hydroxyrisperidone, and this compound in methanol.
-
Prepare working standard solutions by diluting the stock solutions.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.
-
To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.
Materials:
-
All materials from Protocol 1
-
SPE cartridges (e.g., Oasis MCX)
-
SPE vacuum manifold
-
Phosphate buffer (pH 6.0)
-
Ammonium hydroxide
Procedure:
-
Prepare stock and working solutions as described in Protocol 1.
-
Prepare calibration standards and QC samples in blank plasma.
-
To a 200 µL aliquot of plasma sample, add 20 µL of the this compound IS working solution.
-
Add 200 µL of phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for specific instrumentation.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Risperidone: 411.2 → 191.2; 9-Hydroxyrisperidone: 427.2 → 207.2; this compound: 417.2 → 191.2 (or other appropriate product ion) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 - 200 ms |
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of risperidone and 9-hydroxyrisperidone using a deuterated internal standard.
| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | [1][2] |
| 0.2 - 50 | 0.2 - 50 | [3] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | [2] |
| 0.2 | 0.2 | [3] | |
| Intra-day Precision (% CV) | < 10% | < 10% | [3] |
| Inter-day Precision (% CV) | < 15% | < 15% | [2][3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [2][3] |
| Recovery (%) | 85 - 115% | 85 - 115% | [4] |
Note: The values presented are typical and may vary depending on the specific method, instrumentation, and laboratory.
Signaling Pathways
While the primary focus of this application note is on the analytical methodology, it is important to understand the therapeutic context. Risperidone's antipsychotic effect is primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The diagram below illustrates this simplified mechanism of action.
Caption: Simplified mechanism of action of risperidone.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological samples. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical assays for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Risperidone-D6 in Pharmacokinetic and Bioequivalence Studies
Introduction
Risperidone is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Following oral administration, risperidone is well-absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone.[1][2][3] The pharmacological activity of 9-hydroxyrisperidone is comparable to that of risperidone; therefore, the combined concentration of both compounds, known as the "active moiety," is considered clinically relevant.[4][5]
Pharmacokinetic (PK) and bioequivalence (BE) studies are crucial for the development of generic formulations and for understanding the drug's behavior in the body. These studies require accurate and precise quantification of risperidone and 9-hydroxyrisperidone in biological matrices, typically plasma. To achieve this, a stable isotope-labeled internal standard (IS) is employed to compensate for variations during sample preparation and analysis.[6][7][8] Risperidone-D6, a deuterated analog of risperidone, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its chemical and physical similarity to the analyte.
I. Bioanalytical Method Protocol: Quantification of Risperidone and 9-Hydroxyrisperidone in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the simultaneous determination of risperidone and 9-hydroxyrisperidone in human plasma, employing this compound as the internal standard.
1. Materials and Reagents
-
Risperidone and 9-hydroxyrisperidone reference standards
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)[9]
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of risperidone, 9-hydroxyrisperidone, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the risperidone and 9-hydroxyrisperidone stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 0.5 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the working standard solutions.
3. Sample Preparation (Liquid-Liquid Extraction)
A simple and efficient liquid-liquid extraction (LLE) method is described below.[9][10]
-
Pipette 100 µL of plasma sample (CC, QC, or study sample) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add a suitable organic solvent, such as methyl tert-butyl ether.[9]
-
Vortex mix for a specified time to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Alternatively, a dispersive liquid-liquid microextraction (DLLME) can be employed.[11]
Caption: Bioequivalence Study Workflow.
2. Study Population
Healthy adult volunteers are typically enrolled in these studies. [12][13] 3. Dosing and Administration
A single oral dose of the test and reference risperidone formulations (e.g., 2 mg tablets) is administered. [2][13] 4. Blood Sampling
Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 96 hours post-dose). [2][12] 5. Pharmacokinetic Analysis
Plasma concentration-time data for risperidone and 9-hydroxyrisperidone are used to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity
-
t1/2: Elimination half-life
Table 4: Representative Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone (2 mg Oral Dose)
| Parameter | Risperidone | 9-Hydroxyrisperidone | Active Moiety |
|---|---|---|---|
| Cmax (µg/L) | 17.00 ± 6.87 [13] | 20.00 ± 9.84 [13] | 32.00 ± 9.42 [13] |
| Tmax (h) | 1.52 ± 0.93 [13] | 5.93 ± 3.59 [13] | 2.27 ± 1.50 [13] |
| AUC0-t (µg·h/L) | 124.80 ± 116.22 [13] | 564.3 ± 182.42 [13] | 692.54 ± 235.57 [13] |
| t1/2 (h) | 7.58 ± 8.72 [13]| 23.15 ± 6.07 [13]| 22.72 ± 6.94 [13]|
6. Bioequivalence Assessment
The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ for both risperidone and 9-hydroxyrisperidone should fall within the acceptance range of 80-125%. [2][12]
III. Metabolism of Risperidone
Risperidone is primarily metabolized to 9-hydroxyrisperidone by the CYP2D6 enzyme. [1][3][14]This metabolic pathway is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). [3][14] Metabolic Pathway of Risperidone
Caption: Risperidone Metabolism.
This compound is an essential tool in the bioanalysis of risperidone for pharmacokinetic and bioequivalence studies. Its use as an internal standard in LC-MS/MS methods ensures the accuracy and precision required for regulatory submissions and for advancing our understanding of risperidone's clinical pharmacology. The protocols and data presented here provide a comprehensive framework for researchers and drug development professionals working with this important antipsychotic agent.
References
- 1. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 2. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 Genetic Polymorphisms and Risperidone Pharmacokinetics: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetics-Based Population Pharmacokinetics and Pharmacodynamics of Risperidone in a Psychiatric Cohort - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 12. Comparative pharmacokinetics and bioequivalence of two tablet formulations of 2 mg risperidone in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on Bioequivalence of Risperidone Tablets [journal11.magtechjournal.com]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Application Note: High-Throughput Analysis of Risperidone in Human Plasma using LC-MS/MS with Risperidone-D6 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of risperidone in human plasma. The method utilizes Risperidone-D6 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical research and therapeutic drug monitoring. The method has been developed to provide a linear response over a clinically relevant concentration range.
Introduction
Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Therapeutic drug monitoring of risperidone is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. Due to its extensive metabolism in the liver to 9-hydroxyrisperidone, which is also pharmacologically active, it is often necessary to quantify both compounds. This method focuses on the accurate quantification of the parent drug, risperidone, using a deuterated internal standard, which represents the best practice for LC-MS/MS-based quantification. The use of an isotopically labeled internal standard like this compound helps to correct for variations in sample preparation and matrix effects, leading to more reliable results.
Experimental
Materials and Reagents
-
Risperidone reference standard (purity ≥99%)
-
This compound internal standard (purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving risperidone and this compound in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the risperidone stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
Caption: A streamlined workflow for plasma sample preparation.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
Start with 20% B, hold for 0.5 min.
-
Linearly increase to 95% B over 2.5 min.
-
Hold at 95% B for 1 min.
-
Return to 20% B in 0.1 min and re-equilibrate for 0.9 min.
-
-
Total Run Time: 5 minutes.
-
Mass Spectrometer: Operated in positive ion electrospray mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Caption: The logical flow of the LC-MS/MS analysis.
Results and Discussion
Method Validation
The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL.
-
Precision and Accuracy: Both intra- and inter-day precision and accuracy were evaluated at four quality control levels (Lower Limit of Quantification, Low, Medium, and High).
-
Recovery: The extraction recovery of risperidone from plasma was determined.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte was assessed.
-
Stability: The stability of risperidone in plasma was evaluated under various storage conditions.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Risperidone | 0.5 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 15 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Risperidone | > 85 | 90 - 110 |
Table 4: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Risperidone | 411.2 | 191.1 | 35 |
| This compound | 417.2 | 197.1 | 35 |
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of risperidone in human plasma. The use of this compound as an internal standard ensures high accuracy and reproducibility. The streamlined protein precipitation sample preparation protocol makes this method suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies. The validation data demonstrates that the method meets the requirements for bioanalytical applications.
References
Application Notes and Protocols for Risperidone Analysis using Risperidone-D6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of risperidone and its internal standard, Risperidone-D6, from biological matrices for quantitative analysis. The document covers three common and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each section includes a step-by-step protocol, a summary of expected performance data, and a workflow diagram.
Introduction
Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment. This compound is a stable isotope-labeled internal standard commonly used to ensure the accuracy and precision of the analytical method by correcting for variations in sample preparation and instrument response.
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix (e.g., plasma, serum, urine) and concentrating the analytes of interest. This document outlines three widely used methods, providing detailed protocols to assist researchers in selecting and implementing the most suitable technique for their specific analytical needs.
Comparative Summary of Sample Preparation Techniques
The following table summarizes the quantitative performance of the three sample preparation techniques for risperidone analysis. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Recovery | > 90%[1] | 90-99%[2] | 68-112%[3] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1][4] | 0.1 - 0.87 ng/mL[2] | 0.2 - 0.25 ng/mL[3] |
| Precision (%RSD) | < 15%[4] | < 10% | < 15%[3] |
| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |
| Throughput | Moderate to High (with automation) | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Solvent Consumption | Moderate | High | Low |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and effective method for sample cleanup and concentration. It utilizes a solid sorbent to retain the analytes of interest while allowing interfering substances to be washed away. This technique generally results in cleaner extracts and lower matrix effects compared to other methods.
Experimental Protocol
This protocol is a general guideline based on commonly used SPE methods for risperidone analysis, such as those employing Waters OASIS® HLB cartridges.[1]
Materials:
-
SPE cartridges (e.g., Waters OASIS® HLB, 30 mg, 1 cc)
-
Biological sample (e.g., 1 mL of human serum or plasma)
-
Internal Standard working solution (this compound)
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide solution (5%)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of the biological sample, add the appropriate volume of this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of a methanol/water mixture (e.g., 40:60, v/v) to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge by passing 1-2 mL of the elution solvent (e.g., methanol or acetonitrile) through it. Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Risperidone Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. pH adjustment of the aqueous phase is often employed to optimize the extraction efficiency of ionizable compounds like risperidone.
Experimental Protocol
This protocol is a general guideline based on established LLE methods for risperidone.[2][5]
Materials:
-
Biological sample (e.g., 1 mL of human serum or plasma)
-
Internal Standard working solution (this compound)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
pH adjusting solution (e.g., 1M NaOH or a suitable buffer to achieve pH > 9)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of the biological sample in a glass tube, add the appropriate volume of this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
-
pH Adjustment:
-
Add a small volume of the pH adjusting solution (e.g., 100 µL of 1M NaOH) to the sample to raise the pH to above 9. This ensures that risperidone, a basic compound, is in its non-ionized form, which is more soluble in the organic solvent.
-
Vortex mix briefly.
-
-
Extraction:
-
Add a specified volume of the extraction solvent (e.g., 5 mL of ethyl acetate) to the sample tube.
-
Cap the tube and vortex mix vigorously for 2-5 minutes to ensure thorough mixing of the two phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Separation and Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase for LC-MS/MS analysis.
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Risperidone Analysis.
Protein Precipitation
Protein precipitation is the simplest and fastest sample preparation method. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins. While this method is high-throughput and cost-effective, it may result in less clean extracts and higher matrix effects compared to SPE and LLE.
Experimental Protocol
This protocol is a general guideline for protein precipitation of risperidone from biological samples.[3][6]
Materials:
-
Biological sample (e.g., 100 µL of human plasma or serum)
-
Internal Standard working solution (this compound)
-
Precipitating agent (e.g., Acetonitrile or Methanol)
-
Centrifuge
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Sample and Reagent Preparation:
-
In a microcentrifuge tube, add the appropriate volume of this compound internal standard solution to 100 µL of the biological sample.
-
Vortex mix for 10 seconds.
-
-
Protein Precipitation:
-
Add a volume of the cold precipitating agent (e.g., 300 µL of acetonitrile) to the sample. The typical ratio of precipitating agent to sample is 3:1 (v/v).
-
Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000-14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system. In some cases, an evaporation and reconstitution step may be included to concentrate the sample and exchange the solvent to one that is more compatible with the mobile phase.
-
Workflow Diagram
Caption: Protein Precipitation Workflow for Risperidone Analysis.
LC-MS/MS Analysis
Following sample preparation, the extracts are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification of risperidone and this compound.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[3][7]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[3][7]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[7]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Risperidone | 411.2 | 191.1 |
| This compound | 417.2 | 195.1 |
Note: The optimal LC-MS/MS parameters may vary depending on the specific instrumentation used and should be optimized accordingly.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Risperidone in Plasma by LC-MS/MS
Abstract
This document provides a detailed protocol for the quantitative analysis of Risperidone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Risperidone-D6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers sample preparation via protein precipitation, chromatographic separation on a C18 reverse-phase column, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and sensitive method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.
Principle of the Method
The analytical method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation: Plasma samples are first spiked with the internal standard, this compound. Proteins are then precipitated by adding a high volume of organic solvent (acetonitrile). After centrifugation, the clear supernatant containing the analyte and internal standard is isolated.
-
Chromatographic Separation: The extract is injected into an LC system. Risperidone and this compound are separated from endogenous plasma components on a reverse-phase C18 column using a gradient elution of an aqueous buffer and an organic solvent.
-
Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Risperidone and its deuterated internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Instrumentation and Materials
-
LC-MS/MS System: A UPLC/HPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters Xevo TQD®, Sciex API 3200™ or equivalent).[1]
-
Analytical Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent reverse-phase C18 column.
-
Reagents:
-
Risperidone certified reference standard
-
This compound certified reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
LC vials with inserts
-
Pipettes and sterile tips
-
LC-MS/MS Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient Program | 20% B to 80% B over 1.5 min, hold for 0.5 min, return to 20% B |
| Total Run Time | 2.5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Note: The chromatographic conditions are adapted from established methods for Risperidone analysis.[2][3]
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Risperidone | 411.3 | 191.2 | 0.05 | 40 | 35 |
| This compound (IS) | 417.3 | 191.2 | 0.05 | 40 | 38 |
Note: The MRM transition for Risperidone is well-established.[2][4][5] The precursor ion for this compound is calculated based on the addition of six deuterium atoms to the parent molecule (Chemical Formula: C₂₃H₂₁D₆FN₄O₂).[6] The product ion and collision energy for this compound are proposed starting points and must be optimized empirically by infusing the pure standard into the mass spectrometer to determine the most abundant and stable fragment.
Experimental Protocols
Protocol 5.1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Risperidone and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate if necessary. These stocks are stable for at least 6 months at -20°C.
-
-
Working Standard Solution (10 µg/mL):
-
Dilute 100 µL of the 1 mg/mL Risperidone stock solution into a 10 mL volumetric flask and bring to volume with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Perform a serial dilution of the 1 mg/mL this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Protocol 5.2: Preparation of Calibration Curve and Quality Control (QC) Samples
-
Prepare calibration standards by spiking appropriate amounts of the 10 µg/mL Risperidone working standard into drug-free human plasma.
-
A typical calibration range is 0.2 ng/mL to 500 ng/mL.[2][3]
-
Prepare Quality Control (QC) samples in drug-free plasma at a minimum of three concentration levels:
-
Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ)
-
Medium QC (MQC): In the mid-range of the calibration curve
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
Protocol 5.3: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each blank, standard, QC, and unknown sample.
-
Pipette 100 µL of plasma (blank, standard, QC, or sample) into the corresponding tube.
-
Add 25 µL of the 100 ng/mL this compound IS working solution to all tubes except the double blank.
-
Vortex mix each tube for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant into LC vials with inserts.
-
The samples are now ready for injection into the LC-MS/MS system.
Experimental and Data Processing Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for Risperidone quantification by LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
The Role of Risperidone-D6 in Therapeutic Drug Monitoring of Risperidone: Application Notes and Protocols
Introduction
Risperidone is an atypical antipsychotic medication widely prescribed for the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. Therapeutic Drug Monitoring (TDM) of risperidone and its active metabolite, 9-hydroxyrisperidone, is a critical practice for optimizing treatment efficacy and minimizing adverse effects.[1][2] The combined concentration of risperidone and 9-hydroxyrisperidone, often referred to as the "active moiety," is correlated with clinical response and the risk of side effects.[1] A suggested therapeutic range for the active moiety is typically between 20-60 ng/mL.[3][4][5] To ensure accurate and precise quantification of these compounds in biological matrices, a stable isotope-labeled internal standard, such as Risperidone-D6, is employed in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is an ideal internal standard as it is chemically identical to risperidone but has six deuterium atoms, making it heavier. This mass difference allows it to be distinguished from the unlabeled drug by the mass spectrometer, while its similar chemical and physical properties ensure it behaves almost identically during sample preparation and chromatographic analysis. This corrects for any variations in sample extraction or instrument response, leading to highly reliable and reproducible results.
Application Note: Quantitative Analysis of Risperidone and 9-Hydroxyrisperidone using LC-MS/MS with this compound as an Internal Standard
This application note details a robust and sensitive method for the simultaneous quantification of risperidone and its major active metabolite, 9-hydroxyrisperidone, in human plasma or serum for TDM purposes. The use of this compound as an internal standard ensures high accuracy and precision.
Principle
The method involves the extraction of risperidone, 9-hydroxyrisperidone, and the internal standard (this compound) from a biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analytes to the internal standard against a calibration curve prepared with known concentrations of the analytes.
Clinical Significance
TDM of risperidone helps clinicians to:
-
Personalize dosing regimens to achieve optimal therapeutic outcomes.
-
Assess patient adherence to treatment.
-
Investigate potential drug-drug interactions.
-
Minimize the risk of concentration-dependent adverse effects, such as extrapyramidal symptoms and hyperprolactinemia.[6]
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of risperidone and 9-hydroxyrisperidone.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Risperidone | 0.2 - 500 | > 0.998 |
| 9-Hydroxyrisperidone | 0.2 - 500 | > 0.998 |
Data synthesized from multiple sources indicating common ranges and performance.[6][7]
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Risperidone | Low QC | ≤ 7.3 | ≤ 7.3 | 101.3 - 107.7 |
| Medium QC | ≤ 5.0 | ≤ 5.0 | 98.5 - 105.0 | |
| High QC | ≤ 4.5 | ≤ 4.5 | 99.0 - 103.0 | |
| 9-Hydroxyrisperidone | Low QC | ≤ 7.4 | ≤ 7.4 | 95.2 - 103.7 |
| Medium QC | ≤ 6.0 | ≤ 6.0 | 97.0 - 102.0 | |
| High QC | ≤ 5.0 | ≤ 5.0 | 98.0 - 101.0 |
%CV = Coefficient of Variation. Data represents typical values from validated methods.[6]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Risperidone | 95.0 ± 7.3 - 112.6 ± 7.5 |
| 9-Hydroxyrisperidone | 90.3 ± 11.1 - 114.0 ± 10.3 |
| This compound (IS) | ~72.7 ± 1.5 |
Recovery data can vary based on the extraction method used.[6][8]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a rapid and simple method for sample clean-up.
-
Reagents:
-
Acetonitrile (ACN) containing this compound (internal standard).
-
Patient plasma or serum, quality control samples, and calibration standards.
-
-
Procedure:
-
Pipette 100 µL of plasma/serum into a microcentrifuge tube.
-
Add 200 µL of ACN containing the internal standard (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject a small volume (e.g., 1 µL) into the LC-MS/MS system.[6]
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can improve assay sensitivity and reduce matrix effects.
-
Reagents:
-
Mixed-mode or C8 SPE cartridges.
-
Methanol, water, and appropriate buffers for conditioning, washing, and elution.
-
Patient plasma or serum, quality control samples, and calibration standards.
-
Internal standard solution (this compound).
-
-
Procedure:
-
To 500 µL of plasma, add the internal standard solution.[9]
-
Condition the SPE cartridge with methanol followed by water or a specified buffer.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a mild solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute the analytes and internal standard with an appropriate elution solvent (e.g., methanol or a mixture of organic solvent and a pH modifier).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[8]
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or similar reversed-phase column (e.g., Xbridge™ C18, 3.5 µm, 100 × 2.1 mm).[10]
-
Mobile Phase: A gradient of two solvents is typically used, such as:
-
A: Water with 0.1% formic acid or an ammonium acetate buffer.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Risperidone: Q1/Q3 (e.g., 411.2 -> 191.1)
-
9-Hydroxyrisperidone: Q1/Q3 (e.g., 427.2 -> 207.1)
-
This compound (IS): Q1/Q3 (e.g., 417.2 -> 197.1)
-
-
Note: Specific MRM transitions may vary slightly depending on the instrument and optimization.
-
Visualizations
Caption: Workflow for Therapeutic Drug Monitoring of Risperidone.
Caption: Role of an Internal Standard in Quantitative Analysis.
References
- 1. A Machine Learning Model to Predict Risperidone Active Moiety Concentration Based on Initial Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Clinical Efficacy of Therapeutic Drug Monitoring for Risperidone and Paliperidone in Patients with Schizophrenia: Insights from a Clinical Data Warehouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. mdpi.com [mdpi.com]
- 5. Risperidone (and 9-hydroxyrisperidone) | Synnovis [synnovis.co.uk]
- 6. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
Application Note: Quantification of Risperidone in Human Plasma and Serum using Risperidone-D6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of risperidone in human plasma and serum. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Risperidone-D6 as a stable isotope-labeled internal standard for accurate and precise quantification. The described sample preparation, chromatographic separation, and mass spectrometric detection are based on established methodologies for the analysis of risperidone and its metabolites in biological matrices.[1][2][3][4] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Risperidone is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[3][5] Monitoring the plasma or serum concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone, is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[5][6][7] LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.
Experimental
Materials and Reagents
-
Risperidone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/serum (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of risperidone and this compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the risperidone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water. The optimal concentration should be determined during method development.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma or serum, add 25 µL of the this compound internal standard working solution and vortex.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 3 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[3] |
| Flow Rate | 0.2 mL/min[3] |
| Gradient | Isocratic or gradient elution can be used. A typical starting condition is 60% Mobile Phase B.[3] |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Risperidone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Risperidone | 411.3 | 191.1 | To be optimized |
| This compound | 417.3 | 197.1 | To be optimized |
Collision energy should be optimized for the specific instrument being used.
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the tables below.
Table 2: Calibration Curve
| Parameter | Acceptance Criteria |
| Linearity Range | 0.1 - 250 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Table 3: Precision and Accuracy
| Level | Acceptance Criteria |
| LLOQ | Precision (CV) ≤ 20%, Accuracy within ±20% of nominal |
| LQC, MQC, HQC | Precision (CV) ≤ 15%, Accuracy within ±15% of nominal |
Table 4: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
Diagrams
Caption: Experimental workflow for the quantification of risperidone.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of risperidone in human plasma and serum. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications, including clinical pharmacology studies. The provided protocol and validation parameters offer a solid foundation for researchers to implement this assay in their laboratories.
References
- 1. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nmslabs.com [nmslabs.com]
- 7. Risperidone plasma level, and its correlation with CYP2D6 gene polymorphism, clinical response and side effects in chronic schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of Risperidone-D6 in Forensic Toxicology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of risperidone in forensic toxicology casework, with a specific focus on the use of Risperidone-D6 as an internal standard. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for drug confirmation and quantification in complex biological matrices.
Introduction
Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. In a forensic context, the accurate quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in postmortem specimens is crucial for determining the cause and manner of death, especially in cases of suspected overdose or drug-related fatalities. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation and instrument response, ensuring the accuracy and reliability of the results. Studies on postmortem redistribution have indicated that risperidone shows minimal changes in concentration after death, which simplifies the interpretation of toxicological findings[1][2]. However, unusual breakdown products have been observed in some postmortem samples, potentially due to bacterial activity, which highlights the importance of robust analytical methods[3].
Quantitative Data from Forensic Casework
The following table summarizes postmortem femoral blood concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone, from a study of 38 forensic cases. This data can serve as a reference for interpreting toxicological results.
| Case Category | Number of Cases | Risperidone (mg/kg) Range | 9-Hydroxyrisperidone (mg/kg) Range | Sum of Concentrations (mg/kg) Range | Median Sum of Concentrations (mg/kg) |
| Death Unrelated to Risperidone | 30 | < LOQ - 0.045 | < LOQ - 0.053 | < LOQ - 0.058 | 0.0098 |
| Risperidone as a Contributing Factor to Death | 1 | 0.18 | 0.11 | 0.29 | 0.29 |
| Cause of Death Unclear | 7 | < LOQ - 0.081 | < LOQ - 0.056 | 0.005 - 0.13 | 0.011 |
LOQ = Limit of Quantification. Data adapted from Linnet, K., & Johansen, S. S. (2014). Postmortem femoral blood concentrations of risperidone. Journal of analytical toxicology, 38(1), 57–60.[4][5][6]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is adapted for the extraction of risperidone and its metabolites from postmortem whole blood.
Materials:
-
Postmortem whole blood sample
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in methanol)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL centrifuge tube, add 200 µL of homogenized postmortem whole blood.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 800 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% 0.1% formic acid in water: 5% acetonitrile).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical parameters for the analysis of risperidone and this compound. Instrument conditions should be optimized for the specific LC-MS/MS system being used.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 3 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Risperidone | Precursor Ion (m/z): 411.2, Product Ion (m/z): 191.1 |
| 9-Hydroxyrisperidone | Precursor Ion (m/z): 427.2, Product Ion (m/z): 207.1 |
| This compound | Precursor Ion (m/z): 417.2, Product Ion (m/z): 191.1 (or other appropriate fragment) |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of risperidone in postmortem samples.
Risperidone Signaling Pathway
Caption: Risperidone's primary mechanism of action at D2 and 5-HT2A receptors.
References
- 1. The time-dependant post-mortem redistribution of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An unusual case of risperidone instability in a fatality presenting an analytical and interpretative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Postmortem femoral blood concentrations of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange of Risperidone-D6 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic exchange issues with Risperidone-D6 when used as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, in the context of a deuterated internal standard like this compound, is the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can lead to a shift in the mass-to-charge ratio (m/z) of the internal standard, causing it to be detected at the same m/z as the unlabeled analyte (Risperidone) or at intermediate masses. This can compromise the accuracy and precision of quantitative analyses by artificially inflating the analyte signal or decreasing the internal standard signal.[1][2][3]
Q2: Where are the deuterium labels on commercially available this compound, and are they susceptible to exchange?
A2: A common commercially available this compound has deuterium labels at several positions. According to PubChem, one such structure is 9,9-dideuterio-3-[2-[4-(7-deuterio-6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one.[4] The stability of these labels varies:
-
Trideuteriomethyl group (-CD3): Deuteriums on a methyl group are generally stable under typical LC-MS conditions.
-
Aromatic deuterium (on the benzoxazole ring): This deuterium is also expected to be stable and not prone to exchange under normal analytical conditions.[5]
-
Dideuterio on the tetrahydropyridopyrimidinone ring: The stability of these deuteriums, particularly if they are alpha to a carbonyl or nitrogen, could be a concern under strong acidic or basic conditions.[3][5]
Q3: What are the primary factors that can induce isotopic exchange of this compound?
A3: Several factors during sample preparation and analysis can promote the back-exchange of deuterium atoms:
-
pH: Extreme pH conditions, both acidic and basic, are the most common culprits.[3][6][7] Risperidone itself has been shown to be susceptible to degradation under strong acid and base hydrolysis, which can create a chemical environment conducive to exchange.[8][9]
-
Temperature: Elevated temperatures during sample storage, preparation, or in the ion source of the mass spectrometer can provide the energy needed for exchange to occur.[10]
-
Solvent Composition: The type of solvent used for reconstitution and dilution of the this compound standard is critical. Protic solvents (e.g., water, methanol) are a source of protons that can exchange with deuterium. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[6]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can alter the local pH and introduce enzymatic or chemical species that may catalyze exchange.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the isotopic exchange of this compound.
Problem: Inconsistent or decreasing this compound signal, or appearance of a signal at the Risperidone m/z in blank samples spiked only with this compound.
This issue may manifest as poor reproducibility of quality control samples, non-linear calibration curves, or a general loss of assay sensitivity.
Workflow for Troubleshooting Isotopic Exchange
Caption: Troubleshooting workflow for this compound isotopic exchange.
Step-by-Step Troubleshooting
| Step | Action | Expected Outcome | Troubleshooting Action if Outcome is Not Met |
| 1. Verify the Purity of the Internal Standard | Prepare a fresh solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile) and infuse it directly into the mass spectrometer. | A single, sharp peak at the expected m/z for this compound with minimal signal at the Risperidone (M+0) m/z. | If a significant M+0 signal is present, the internal standard stock may be contaminated or degraded. Obtain a new, certified standard. |
| 2. Assess the Impact of Solvents | Prepare solutions of this compound in the various solvents used in your method (e.g., reconstitution solvent, mobile phases, extraction solvents). Incubate at room temperature and analyze at different time points (e.g., 0, 1, 4, 24 hours). | The ratio of the this compound signal to any back-exchanged species should remain constant over time. | If exchange is observed, replace the problematic solvent. For example, if an acidic mobile phase is causing exchange, try to adjust the pH to be closer to neutral or use a different chromatographic column that operates in a more neutral pH range. |
| 3. Evaluate Sample Preparation Conditions | Prepare "IS-only" samples by spiking this compound into a blank matrix. Process these samples through your entire sample preparation workflow. | No significant increase in the signal at the Risperidone m/z should be observed after sample processing. | If exchange occurs, modify the sample preparation steps. For example, if using strong acids or bases for extraction or protein precipitation, try alternative methods like solid-phase extraction (SPE) with neutral buffers or using less harsh reagents. Minimize the time samples are exposed to extreme pH. |
| 4. Check for Temperature Effects | Analyze "IS-only" samples after incubation at different temperatures that may be encountered during the workflow (e.g., autosampler temperature, room temperature for extended periods). | The isotopic purity of this compound should not change with temperature. | If temperature is a factor, ensure the autosampler is cooled and minimize the time samples are left at room temperature before analysis. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Various Solvents
-
Objective: To determine if the solvents used in the analytical method are causing isotopic exchange.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Test solvents: Mobile Phase A, Mobile Phase B, reconstitution solvent, extraction solvent.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a working solution of this compound at a concentration of 1 µg/mL in each of the test solvents.
-
Transfer aliquots of each solution into separate autosampler vials.
-
Analyze the samples immediately (T=0) and then at subsequent time points (e.g., 1, 4, 8, and 24 hours) while stored at room temperature or in the autosampler.
-
For each analysis, monitor the MRM transitions for both this compound and Risperidone.
-
-
Data Analysis:
-
Calculate the peak area ratio of Risperidone (M+0) to this compound (M+6) at each time point.
-
An increase in this ratio over time indicates solvent-induced back-exchange.
-
Quantitative Data Summary: Hypothetical Stability Results
| Solvent | pH | Area Ratio (M+0 / M+6) at T=0 | Area Ratio (M+0 / M+6) at T=24h | Conclusion |
| Acetonitrile | N/A | 0.05% | 0.06% | Stable |
| Water:Acetonitrile (50:50) | 7.0 | 0.05% | 0.07% | Stable |
| 0.1% Formic Acid in Water | 2.7 | 0.06% | 2.5% | Exchange Observed |
| 0.1% Ammonium Hydroxide in Water | 11.0 | 0.05% | 1.8% | Exchange Observed |
Visualization of Potential Exchange Sites
The following diagram illustrates the structure of Risperidone and highlights the positions of deuterium labeling in a common this compound internal standard.
Caption: Structure of this compound with deuterium labels shown.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions and results may vary. It is essential to perform thorough method development and validation for any quantitative assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 4. This compound | C23H27FN4O2 | CID 59319623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Risperidone and Risperidone-D6 Separation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the chromatographic separation and analysis of risperidone and its deuterated internal standard, Risperidone-D6, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Analysis
This section details a common methodology for the analysis of risperidone in human plasma, synthesized from established methods.[1][2][3]
1.1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective technique for cleaning plasma samples before injection.[4]
-
Aliquot: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with the working solution of this compound.
-
Precipitate: Add 300 µL of acetonitrile.[2]
-
Vortex: Mix thoroughly for approximately 1.5 minutes to ensure complete protein precipitation.[2]
-
Centrifuge: Spin the tubes at high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
1.2. Chromatographic Conditions
A reverse-phase C18 column is commonly used for this separation.[1][3]
| Parameter | Recommended Setting |
| HPLC System | UPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu) |
| Column | C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm)[3][5] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate[1][3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][3] |
| Flow Rate | 0.4 - 1.0 mL/min[6][7] |
| Gradient/Isocratic | Isocratic (e.g., 60% B) or a simple gradient can be used[1][3] |
| Column Temperature | 40°C[7] |
| Injection Volume | 1 - 5 µL[2][5] |
1.3. Mass Spectrometry Conditions
Detection is performed using a tandem mass spectrometer in positive ion mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Risperidone) | m/z 411.2 → 191.1[1][3] |
| MRM Transition (this compound) | m/z 417.2 → 197.1 (approximate, adjust for D-count) |
Diagrams and Workflows
Visual aids help clarify the experimental process and troubleshooting logic.
Caption: General experimental workflow for risperidone analysis.
Caption: Troubleshooting decision tree for peak tailing.
Quantitative Data Summary
The following tables summarize typical validation and performance data for a robust risperidone LC-MS/MS method.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Source |
| Linearity Range | 0.1 - 200 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.25 ng/mL | [1][8] |
| Intra-day Precision (%RSD) | < 10% | [1] |
| Inter-day Precision (%RSD) | < 5% | [1] |
| Mean Recovery | 70 - 85% | [1] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Source |
| Tailing Factor | < 1.5 | [7] |
| Resolution (Rs) between adjacent peaks | > 2.0 | [7] |
| %RSD for Peak Area (n=5) | < 2.0% | [6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as the internal standard? A deuterated internal standard like this compound is ideal because it is chemically identical to the analyte (risperidone) but has a different mass. This means it co-elutes chromatographically and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: What is the most common sample preparation method for risperidone in plasma? Protein precipitation with acetonitrile is a widely used method due to its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and contaminate the LC system.[2][4]
Q3: What type of chromatographic column is best suited for this analysis? A reversed-phase C18 or C8 column is the standard choice.[1][7] For basic compounds like risperidone, using a modern, base-deactivated column can significantly improve peak shape and prevent tailing.[9]
Q4: Can mobile phase pH affect the separation? Yes, mobile phase pH is critical.[7] Risperidone is a basic compound, and operating at a pH close to its pKa can lead to poor peak shape.[9] Using a buffered mobile phase with a slightly acidic pH (e.g., 3-5) ensures the analyte is in a consistent, ionized state, which improves retention and peak symmetry.[7][9]
Troubleshooting Guide
Q: My risperidone peak is tailing or showing significant asymmetry. What should I do?
-
Possible Cause 1: Secondary Silanol Interactions. Risperidone, as a basic compound, can interact with residual acidic silanol groups on the silica surface of the column packing, causing peak tailing.[9]
-
Solution: Ensure you are using a high-purity, base-deactivated column. You can also try adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or increasing the buffer concentration to mask the silanol sites.[9]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[9]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the issue. Consider reducing your injection volume.[9]
-
-
Possible Cause 3: Extra-Column Volume. Dead volume in fittings, tubing, or the detector flow cell can cause peak broadening and tailing.
-
Solution: Check all fittings between the injector, column, and detector to ensure they are properly connected with no gaps. Use tubing with the smallest appropriate internal diameter.
-
Q: The retention times for both risperidone and the internal standard are shifting to be earlier or later across a run. Why?
-
Possible Cause 1: Mobile Phase Composition Change. An error in mobile phase preparation or evaporation of the more volatile organic solvent (acetonitrile) can alter the solvent strength, causing retention time shifts.[10][11] In reversed-phase chromatography, a 1% change in organic solvent can shift retention time significantly.[10]
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements. Keep mobile phase reservoirs capped to minimize evaporation.
-
-
Possible Cause 2: Unstable Column Temperature. The column temperature directly affects retention. A fluctuating ambient temperature can cause drift if a column oven is not used.[10] A 1°C change can alter retention times by 1-2%.[10]
-
Solution: Use a column oven set to a stable temperature (e.g., 40°C) to ensure consistent retention.
-
-
Possible Cause 3: Inconsistent Flow Rate. Leaks in the system, worn pump seals, or bubbles in the pump can lead to an unstable flow rate, directly impacting retention times.[12]
-
Solution: Perform a system leak check. Purge the pump to remove any air bubbles and ensure the mobile phase is properly degassed.[12] If the problem persists, pump seals may need replacement.
-
Q: I'm experiencing low signal intensity or poor sensitivity.
-
Possible Cause 1: Ion Suppression. Co-eluting matrix components from the plasma sample can suppress the ionization of risperidone and its IS in the mass spectrometer source.
-
Solution: Improve the sample cleanup procedure. If using protein precipitation, consider a more rigorous solid-phase extraction (SPE) method.[8] You can also adjust the chromatography to move the analyte peak away from any areas of significant ion suppression.
-
-
Possible Cause 2: Incorrect MS/MS Parameters. The mass spectrometer may not be optimally tuned for the analytes.
-
Solution: Infuse a standard solution of risperidone directly into the mass spectrometer to optimize source parameters (like capillary voltage and gas flows) and collision energy for the 411.2 → 191.1 transition.
-
-
Possible Cause 3: Sample Degradation. Risperidone may be unstable in the prepared sample matrix, especially if left in the autosampler for an extended period.[2]
-
Solution: Perform stability tests to confirm that risperidone is stable under your storage and autosampler conditions.[2] Analyze samples as quickly as possible after preparation.
-
References
- 1. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone: Liquid Chromatographic Analysis - 2923 Words | Bartleby [bartleby.com]
- 5. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpns.com [ijrpns.com]
- 7. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Why is my LC Retention Time Shifting? [restek.com]
Stability of Risperidone-D6 in different biological matrices
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of Risperidone-D6 in various biological matrices.
A Note on Deuterated Standards: this compound is a deuterated form of Risperidone, commonly used as an internal standard (IS) in quantitative bioanalysis. Its chemical properties and stability are expected to be comparable to Risperidone. The following data and recommendations are based on studies of Risperidone and are considered directly applicable to this compound for bioanalytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound in plasma and serum?
A1: For long-term stability, storing plasma and serum samples at -80°C is recommended.[1][2] Studies have shown that Risperidone is stable in human serum for up to 270 days at -80°C.[1][2] Storage at -20°C is also a viable option for shorter durations, with stability demonstrated for up to 270 days for risperidone.[2]
Q2: How many freeze-thaw cycles can samples containing this compound undergo?
A2: Samples can undergo multiple freeze-thaw cycles without significant degradation of the analyte. Studies on Risperidone in human serum have demonstrated stability for at least five freeze-thaw cycles when samples are cycled between room temperature (25°C) and -80°C.[1][2] While specific data for urine is limited, it is a general good practice to minimize freeze-thaw cycles for any biological sample.[3][4][5]
Q3: What is the short-term or bench-top stability of this compound in plasma at room temperature?
A3: this compound is stable in plasma for a limited time at room temperature. Experimental data for Risperidone shows it is stable in spiked plasma samples for at least 18 hours.[6] Another study on various antipsychotics in serum found Risperidone to be stable for up to 23 days at 25°C.[2] However, to minimize the risk of degradation, it is best practice to keep samples on ice or at 4°C during processing and to minimize the time they spend at room temperature.
Q4: How stable is processed this compound in an autosampler?
A4: Processed samples containing Risperidone have shown good stability in the autosampler. One study reported stability for at least 24 hours when stored in an autosampler at 25°C.[6] This suggests that batch analyses can be performed without significant degradation of the analyte during the analytical run.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: this compound stock solutions are typically prepared by dissolving the crystalline solid in an organic solvent like methanol, ethanol, or DMSO.[7][8] For long-term storage, it is recommended to store the stock solution at -20°C, where it should be stable for at least two years.[7] It is not recommended to store aqueous solutions for more than one day.[7][8]
Q6: What are the known degradation products of Risperidone?
A6: Risperidone can degrade under certain stress conditions. The primary degradation pathways include oxidation and hydrolysis. Known degradation products include 9-hydroxyrisperidone (its major active metabolite) and N-oxides.[9][10] In post-mortem samples or under conditions of bacterial contamination, benzisoxazole ring scission products can also be formed.[11][12]
Stability Data Summary
The following tables summarize stability data for Risperidone, which can be extrapolated to this compound.
Table 1: Stability of Risperidone in Human Plasma/Serum
| Stability Type | Matrix | Temperature | Duration | Analyte Recovery/Bias |
| Long-Term | Serum | -80°C | 270 days | Stable (within 85-115% of initial)[1][2] |
| Long-Term | Serum | -20°C | 270 days | Stable (within 85-115% of initial)[2] |
| Long-Term | Serum | 5°C | 30 days | Stable (within 85-115% of initial)[2] |
| Short-Term (Bench-top) | Plasma | Room Temp (~25°C) | 18 hours | 94-95% of initial[6] |
| Short-Term (Bench-top) | Serum | 25°C | 23 days | Stable (within 85-115% of initial)[2] |
| Freeze-Thaw | Serum | -80°C to 25°C | 5 cycles | Stable (Recovery 85% to 101%)[1] |
| Autosampler | Processed Plasma | 25°C | 24 hours | 99-101% of initial[6] |
Table 2: Stability of Risperidone Stock Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Stability |
| Stock Solution | Organic (e.g., DMSO, Methanol) | -20°C | ≥ 2 years | Stable[7] |
| Aqueous Solution | Aqueous Buffer | Not Recommended | > 1 day | Not Recommended[7][8] |
Troubleshooting Guide
Q: I am observing a low or inconsistent signal for my this compound internal standard. What are the possible causes?
A: There are several potential reasons for a poor internal standard (IS) signal.
-
Pipetting/Dilution Error: The most common cause is an error in adding the IS to the samples. Verify your pipettes are calibrated and your dilution scheme is correct. Re-prepare a fresh dilution of the IS stock.
-
Degradation of Stock Solution: If the stock solution was stored improperly (e.g., at room temperature, in an aqueous solution for too long), it may have degraded. Prepare a fresh stock solution from the crystalline solid.[7]
-
Sample-Specific Degradation: Although Risperidone is generally stable, a specific sample matrix could contain contaminants that cause degradation. This is more common in post-mortem samples where bacterial action can occur.[11][12]
-
Ion Suppression/Enhancement: Matrix effects can suppress the ionization of the IS in the mass spectrometer. Ensure your sample cleanup (e.g., protein precipitation, SPE) is effective. Evaluate matrix effects by comparing the IS response in a clean solution versus a post-extraction spiked matrix blank.
-
LC-MS/MS System Issues: Check for issues with the LC-MS/MS system, such as a clogged injector, failing pump, or dirty ion source. Run a system suitability test with a standard solution to confirm instrument performance.
Q: My stability assessment for Quality Control (QC) samples shows high variability. What should I investigate?
A: High variability in QC samples can point to several issues.
-
Inconsistent Sample Handling: Ensure all QC samples are handled identically. This includes thawing time, time spent at room temperature, and vortexing. Inconsistent exposure to room temperature can lead to variable degradation.
-
Freeze-Thaw Inconsistency: If performing a freeze-thaw stability test, ensure all samples are completely thawed before refreezing and that the freezing process is consistent. Partial thawing can create concentration gradients.
-
Sample Preparation Inefficiency: Inconsistent recovery during the extraction process (e.g., protein precipitation or solid-phase extraction) will lead to high variability. Review your extraction protocol for robustness.
-
Evaporation: If samples are left uncapped for extended periods, especially during evaporation steps, solvent can evaporate, concentrating the analyte and leading to inaccurate results.
Q: I see an unexpected peak near my this compound peak in the chromatogram. What could it be?
A: An unexpected peak could be an interfering substance from the matrix, a metabolite, or a degradation product.
-
Matrix Interference: Analyze a blank matrix sample (without IS) to see if the peak is endogenous to the biological matrix.
-
Degradation Product: As mentioned, Risperidone can degrade to form 9-hydroxyrisperidone or N-oxides.[9] Check the mass-to-charge ratio (m/z) of the unknown peak to see if it corresponds to a known degradation product.
-
Contamination: The peak could be from contamination in the solvent, collection tubes, or the LC-MS/MS system itself.
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability in Human Plasma
This protocol outlines a typical experiment to determine the stability of this compound through multiple freeze-thaw cycles.
-
Sample Preparation:
-
Spike a pool of blank human plasma with this compound to achieve low and high concentration Quality Control (QC) levels.
-
Aliquot the spiked plasma into a sufficient number of appropriately labeled polypropylene tubes (e.g., 6 tubes per concentration level per cycle).
-
-
Baseline Analysis (Cycle 0):
-
Immediately after spiking, take a set of low and high QC aliquots (n=6) for analysis.
-
Process these samples using your validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
The mean concentration from this set will serve as the baseline or reference value.
-
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
-
Cycle 1: Remove a set of low and high QC aliquots from the freezer. Allow them to thaw completely unassisted at room temperature. Once thawed, refreeze them at -80°C for at least 12-24 hours.
-
Cycles 2-5: Repeat the freeze-thaw process for the desired number of cycles, ensuring samples are fully thawed and refrozen each time.
-
-
Analysis of Stability Samples:
-
After the final freeze-thaw cycle, analyze the QC samples from each cycle (e.g., after 1, 3, and 5 cycles).
-
Process and analyze them using the same validated method as the baseline samples, preferably within the same analytical run to minimize inter-assay variability.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each QC level at each freeze-thaw cycle.
-
Compare these mean concentrations to the baseline (Cycle 0) concentrations.
-
The analyte is considered stable if the mean concentration at each cycle is within ±15% of the baseline concentration.[1]
-
Visualizations
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. An unusual case of risperidone instability in a fatality presenting an analytical and interpretative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Mobile Phase pH for Optimal Risperidone-D6 Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of mobile phase pH on the stability of Risperidone-D6. Understanding and controlling pH is critical for accurate and reproducible analytical results in chromatographic methods. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during method development and routine analysis.
Disclaimer: The stability data and experimental protocols provided herein are based on studies conducted on risperidone. While the chemical behavior of this compound is expected to be very similar to its non-deuterated counterpart, isotopic effects could potentially influence its stability profile. Therefore, this information should be used as a strong guideline, and we recommend performing specific stability studies for this compound under your experimental conditions to ensure the utmost accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a mobile phase when analyzing this compound?
A1: Based on available data for risperidone, a slightly acidic to neutral pH range is generally recommended for optimal stability and chromatographic performance. Specifically, mobile phases with a pH between 3.5 and 7.0 have been successfully used.[1][2] For instance, a mobile phase containing 10 mM potassium dihydrogen phosphate with a pH adjusted to 3.5 has been shown to provide good resolution and peak shape for risperidone.[2] Another study utilized a mobile phase with 0.1 M ammonium acetate at pH 5.50.
Q2: What are the potential consequences of using a mobile phase with a pH that is too low (acidic)?
A2: While slightly acidic conditions are often favorable, highly acidic mobile phases (e.g., below pH 3) may lead to the degradation of this compound. Forced degradation studies on risperidone have shown that it is susceptible to acid hydrolysis.[3][4] This can result in the formation of degradation products, leading to inaccurate quantification and the appearance of extraneous peaks in the chromatogram. One of the primary degradation products under acidic conditions is 9-hydroxy risperidone.[3][4]
Q3: Can I use a basic mobile phase for this compound analysis?
A3: It is generally advisable to avoid basic mobile phases for the analysis of this compound. Studies on risperidone have indicated that it undergoes degradation in basic conditions.[3][4] Alkaline hydrolysis can occur, leading to a loss of the parent compound and the formation of degradation products. Furthermore, basic conditions can negatively impact the longevity of silica-based columns.
Q4: I am observing peak tailing or poor peak shape. Could this be related to the mobile phase pH?
A4: Yes, mobile phase pH can significantly influence peak shape. Risperidone is a basic compound, and at a pH close to its pKa, it can exist in both ionized and non-ionized forms, which can lead to peak tailing on reversed-phase columns. Adjusting the pH of the mobile phase to be at least 2 pH units below the pKa of the analyte can help to ensure that it is in a single ionic form, leading to improved peak symmetry. The addition of a small amount of a modifier like triethylamine to the mobile phase can also help to mask residual silanol groups on the column and improve peak shape.[2]
Q5: How can I confirm if the degradation I'm observing is due to the mobile phase pH?
A5: To confirm pH-related degradation, you can perform a simple experiment. Prepare your this compound sample in diluents of varying pH (e.g., acidic, neutral, and basic) and analyze them immediately. Then, let the samples sit in the autosampler for a defined period (e.g., 24 hours) and re-inject them. A significant decrease in the peak area of this compound and/or the appearance of new peaks in the acidic or basic samples compared to the neutral sample would strongly suggest pH-dependent instability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of this compound signal over time in the autosampler | Mobile phase pH is promoting degradation. | Prepare samples in a diluent that is pH-neutral or matches the pH of the mobile phase if it is known to be stabilizing. Consider using a cooled autosampler to slow down potential degradation. |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound due to an inappropriate mobile phase pH. | Adjust the mobile phase pH to a more neutral or slightly acidic range (pH 3.5-7.0). Perform forced degradation studies to identify potential degradation products. |
| Poor peak shape (tailing or fronting) | The pH of the mobile phase is close to the pKa of this compound, or there are secondary interactions with the stationary phase. | Adjust the mobile phase pH to be at least 2 units away from the pKa of risperidone. Add a competing base like triethylamine (e.g., 0.1%) to the mobile phase to improve peak shape.[2] |
| Inconsistent retention times | Fluctuations in the mobile phase pH. | Ensure the mobile phase is adequately buffered. Prepare fresh mobile phase daily and verify the pH before use. |
Quantitative Data Summary
The following table summarizes the findings from forced degradation studies on risperidone, which can serve as a proxy for understanding the stability of this compound under different pH conditions.
| Stress Condition | Reagent | Duration & Temperature | Observation | Reference |
| Acidic | 0.1 M HCl | 12 hours at room temperature | Gradual decrease in the drug concentration over time. | [1] |
| Alkaline | 0.1 M NaOH | 36 hours at room temperature | The drug was found to be comparatively stable. | [1] |
| Oxidative | 3% H₂O₂ | Room temperature | Highly labile to hydrogen peroxide. | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Different pH Mobile Phases
Objective: To assess the stability of this compound in mobile phases of varying pH.
Materials:
-
This compound reference standard
-
HPLC or UHPLC system with UV or MS detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
Ammonium acetate and acetic acid
-
Sodium hydroxide and hydrochloric acid for pH adjustment
Method:
-
Mobile Phase Preparation:
-
Prepare three different mobile phases with varying pH:
-
Acidic: Acetonitrile: 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) (e.g., 40:60 v/v).[2]
-
Neutral: Acetonitrile: 10 mM Ammonium Acetate buffer (pH 7.0) (e.g., 40:60 v/v).
-
Basic: Acetonitrile: 10 mM Ammonium Acetate buffer (pH adjusted to 9.0 with ammonium hydroxide) (e.g., 40:60 v/v).
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with each of the prepared mobile phases to a final concentration of approximately 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm or MS detection
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the samples immediately after preparation (T=0).
-
Store the sample vials in the autosampler at room temperature.
-
Re-inject the samples at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
-
Data Evaluation:
-
Monitor the peak area of this compound over time for each pH condition.
-
Observe the formation of any new peaks, which may indicate degradation products.
-
Calculate the percentage of degradation at each time point relative to the initial injection.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for evaluating this compound stability at different pH values.
References
- 1. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Risperidone Analysis Technical Support Center: A Guide to Using Deuterated Internal Standards
Welcome to the Technical Support Center for the bioanalysis of risperidone utilizing deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the response of our risperidone-d4 internal standard (IS) between samples. What are the potential causes and how can we troubleshoot this?
A1: Variability in the internal standard response is a common issue that can compromise the accuracy of your results. Here are the primary causes and a systematic approach to troubleshooting:
-
Matrix Effects: The composition of your biological matrix (e.g., plasma, serum) can significantly influence the ionization efficiency of the analyte and the internal standard in the mass spectrometer. This can lead to ion suppression or enhancement, causing variable IS response. While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, differential effects can still occur.[1]
-
Troubleshooting:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment. Compare the IS response in a neat solution to the response in an extract of a blank matrix to which the IS has been added. A significant difference indicates the presence of matrix effects.
-
Improve Sample Preparation: Enhance your sample clean-up procedure. A more rigorous extraction method, such as solid-phase extraction (SPE), can remove interfering matrix components.[2]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate risperidone and its IS from co-eluting matrix components that may be causing ion suppression or enhancement.[3]
-
-
-
Inconsistent Sample Preparation: Errors during sample preparation, such as inconsistent pipetting of the IS, variations in extraction recovery, or incomplete reconstitution of the dried extract, can lead to variability.
-
Troubleshooting:
-
Standard Operating Procedures (SOPs): Ensure that all analysts are strictly following a well-defined and validated SOP for sample preparation.
-
Automate Liquid Handling: If possible, use automated liquid handlers for precise and consistent addition of the internal standard and other reagents.
-
Recovery Experiments: Perform experiments to assess the recovery of the IS during extraction to ensure it is consistent across different samples.
-
-
-
Internal Standard Stability: Risperidone-d4, like the parent drug, can be susceptible to degradation under certain conditions. Instability during sample storage, processing, or in the autosampler can lead to a decreased IS response.[4][5]
-
Troubleshooting:
-
Stability Studies: Conduct thorough stability studies of the IS in the biological matrix at relevant storage temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and for the expected duration of sample processing and analysis.[5]
-
Autosampler Stability: Evaluate the stability of the processed samples in the autosampler over the typical run time of your analytical batch.
-
-
Q2: Can the metabolites of risperidone interfere with the quantification of risperidone using a deuterated internal standard?
A2: Yes, interference from metabolites is a potential pitfall, particularly with the active metabolite, 9-hydroxyrisperidone (paliperidone).
-
Isobaric Interference: While a deuterated internal standard for risperidone (e.g., risperidone-d4) will have a different mass-to-charge ratio (m/z) than risperidone, it is crucial to ensure that no metabolites or other endogenous compounds have the same m/z as either the analyte or the IS.
-
In-source Fragmentation: It is possible for a metabolite to undergo fragmentation within the mass spectrometer's ion source, producing a fragment ion with the same m/z as the precursor or a product ion of risperidone or its IS.
-
Chromatographic Co-elution: If a metabolite co-elutes with risperidone and its IS, it can contribute to matrix effects, leading to ion suppression or enhancement.[2][6]
-
Troubleshooting:
-
Method Specificity: During method development, analyze blank matrix samples fortified with risperidone, its major metabolites (especially 9-hydroxyrisperidone), and the deuterated IS to confirm the absence of interfering peaks at the retention times of the analyte and IS.[7]
-
Optimized Chromatography: Develop a robust LC method that provides adequate separation of risperidone from its metabolites.[2][6]
-
Q3: Is there a risk of isotopic exchange (back-exchange) with our deuterated risperidone internal standard?
A3: Isotopic exchange, where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix, can be a concern with some deuterated compounds, particularly if the deuterium atoms are located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups. For risperidone-d4, the location of the deuterium labels is critical. Commercially available risperidone-d4 is typically labeled on the ethylpiperidine moiety, which are generally stable and not prone to back-exchange under typical bioanalytical conditions.
-
Troubleshooting:
-
Verify Label Position: Confirm the position of the deuterium labels on your internal standard from the manufacturer's certificate of analysis. Deuterium on carbon atoms is generally stable.
-
Monitor Isotopic Purity: During method validation, and periodically during sample analysis, monitor the isotopic purity of the internal standard. This can be done by acquiring full-scan mass spectra of a high-concentration IS solution to check for the presence of the d0 (unlabeled) species.[8]
-
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for the quantification of risperidone, providing a reference for expected performance.
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [1][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | < 15% | [1][7] |
| Inter-day Precision (%RSD) | < 15% | [1][7] |
| Accuracy (%Bias) | ± 15% | [2] |
| Recovery | 70 - 85% | [7] |
Experimental Protocols
Protocol: Evaluation of Matrix Effects Using Post-Extraction Addition
This experiment is crucial for assessing the impact of the biological matrix on the ionization of risperidone and its deuterated internal standard.
1. Objective: To determine if co-eluting matrix components cause ion suppression or enhancement.
2. Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.
-
Risperidone and risperidone-d4 analytical standards.
-
Validated sample preparation reagents and equipment (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS system.
3. Procedure:
-
Set A (Neat Solution): Prepare a solution of risperidone and risperidone-d4 in the final reconstitution solvent at a concentration representative of the mid-point of the calibration curve.
-
Set B (Post-Extraction Spike):
-
Extract six different lots of blank biological matrix using the validated sample preparation method.
-
After the final evaporation step (if any), reconstitute the extracts with the same solution prepared for Set A.
-
-
Analysis: Inject the samples from Set A and Set B into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
4. Data Analysis:
-
Calculate the matrix factor (MF) for each lot of the matrix for both the analyte and the IS using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = MF (analyte) / MF (IS)
-
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix. A %CV of >15% suggests significant and variable matrix effects that are not being adequately compensated for by the internal standard.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of risperidone using a deuterated internal standard.
Caption: A logical troubleshooting guide for addressing variability in the deuterated internal standard response.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications. | Semantic Scholar [semanticscholar.org]
- 4. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies to reduce variability with Risperidone-D6 internal standard
Welcome to the Technical Support Center for Risperidone-D6 Internal Standard Applications. This guide is designed for researchers, scientists, and drug development professionals to provide targeted strategies for reducing variability in analytical experiments. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during the use of this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard?
A1: this compound is a stable isotopically labeled (SIL) version of risperidone.[1] It is used in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability during sample preparation and analysis.[2][3] Since it is chemically almost identical to risperidone, it mimics the analyte's behavior during extraction, ionization, and chromatography, thus improving the accuracy and precision of quantification.[4][5]
Q2: Why am I observing poor reproducibility with my this compound internal standard?
A2: Poor reproducibility can stem from several factors. Common causes include inconsistency in sample preparation, variability in injection volume, instrument drift, and matrix effects.[2][3] It is also crucial to ensure the internal standard is added as early as possible in the sample processing workflow to account for variability throughout the entire procedure.[3]
Q3: Can the location of the deuterium labels on this compound affect its stability and performance?
A3: Yes, the position of deuterium atoms is critical. Labels should be on stable positions of the molecule to avoid back-exchange with hydrogen atoms from the solvent or matrix.[6] Storage of deuterated compounds in acidic or basic solutions should generally be avoided as it can facilitate this exchange.[4]
Q4: What are the best practices for storing and handling this compound stock solutions?
A4: Stock solutions of deuterated internal standards should be stored at low temperatures, typically -20°C or -80°C, to ensure long-term stability.[4][7] It is also advisable to prepare working solutions fresh or to limit the storage of diluted solutions. Avoid repeated freeze-thaw cycles.[7] Long-term stability studies for risperidone in serum recommend storage at -80°C for periods longer than 60 days.[7]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common sources of variability when using this compound.
Issue 1: High Variability in Internal Standard Peak Area Across a Batch
High variability in the peak area of this compound across a single analytical run can compromise the reliability of your results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting of the internal standard into all samples. Use a calibrated pipette. 2. Verify that the internal standard has been thoroughly mixed with the biological matrix.[3] 3. Standardize all extraction steps, including vortexing times and centrifugation speeds. |
| Injection Volume Inconsistency | 1. Check the autosampler for any leaks or bubbles in the syringe. 2. Perform an injection precision test with a standard solution. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the this compound response in neat solution versus post-extraction spiked matrix samples. 2. Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[8] 3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[5] |
| Instrument Instability | 1. Monitor the mass spectrometer's performance over time. A dirty ion source can lead to a drop in signal intensity.[5] 2. Ensure the LC system is delivering a stable and consistent flow rate. |
Troubleshooting Workflow for High IS Variability
Caption: Troubleshooting workflow for high internal standard variability.
Issue 2: Chromatographic Peak Shape Issues (e.g., Tailing, Splitting)
Poor peak shape for this compound can affect integration and, consequently, the precision of the measurement.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the concentration of the internal standard. |
| Column Degradation | 1. Replace the analytical column with a new one. 2. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | 1. Risperidone is a nitrogenous drug, and its ionization state is pH-dependent.[9] 2. Optimize the mobile phase pH to ensure a consistent and single ionic form for sharp peaks. A pH of 5.5 has been shown to provide symmetrical peaks for risperidone.[9] |
| Secondary Interactions | 1. Interactions with the silica surface of the column can cause poor peak shape.[9] 2. Adjust the mobile phase composition, such as the organic modifier or buffer concentration, to minimize these interactions. |
Logical Relationship for Peak Shape Optimization
Caption: Decision tree for troubleshooting poor peak shape.
Issue 3: Inconsistent Analyte/Internal Standard Response Ratio
Even with a stable internal standard signal, the ratio of risperidone to this compound may still show high variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Although SIL internal standards are designed to minimize this, severe matrix effects can still impact the analyte and internal standard differently. 2. Further optimization of sample cleanup is necessary. |
| Cross-Contribution from Analyte | 1. Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. 2. Check for any isotopic contributions from the analyte to the internal standard's mass channel. |
| Analyte Stability Issues | 1. Risperidone can be unstable under certain conditions, such as exposure to light or high pH, leading to degradation.[10] 2. Ensure samples are protected from light and processed in a timely manner. 3. Evaluate the stability of risperidone in the matrix under the storage and processing conditions. |
Experimental Workflow for Investigating Inconsistent Ratios
Caption: Workflow for addressing inconsistent analyte to internal standard ratios.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of risperidone and this compound from plasma samples.
-
Sample Aliquoting : Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a fixed amount of this compound working solution to each sample, standard, and quality control.
-
Vortexing : Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction : Add 1 mL of an organic solvent mixture (e.g., ether-dichloromethane, 3:2, v/v).[8]
-
Vortexing : Vortex vigorously for 2 minutes.
-
Centrifugation : Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of mobile phase.
-
Injection : Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Representative Chromatographic Conditions
These are example starting conditions for the chromatographic separation of risperidone and this compound. Optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: Deuterated internal standards may elute slightly earlier than their non-deuterated counterparts.[5] The chromatographic method should be able to resolve the analyte and internal standard adequately.
References
- 1. scispace.com [scispace.com]
- 2. nebiolab.com [nebiolab.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. youtube.com [youtube.com]
- 7. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Methods for the Quantification of Risperidone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of the atypical antipsychotic drug, risperidone, in biological matrices. This guide focuses on a method utilizing a deuterated internal standard, Risperidone-D4, and compares it with alternative validated methods employing different internal standards and sample preparation techniques.
The accurate quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as Risperidone-D6 or the more commonly documented Risperidone-D4, is best practice as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results.
This guide presents a detailed overview of a validated LC-MS/MS method using Risperidone-D4 as an internal standard, alongside a comparison with methods that utilize other internal standards like clozapine and paroxetine. The performance characteristics of these methods are summarized in clear, comparative tables, and detailed experimental protocols are provided to allow for replication and adaptation in your laboratory.
Performance Comparison of Validated LC-MS/MS Methods for Risperidone
The following tables summarize the key performance parameters of different validated LC-MS/MS methods for the quantification of risperidone. This allows for a direct comparison of their sensitivity, linear range, accuracy, and precision.
Table 1: Comparison of LC-MS/MS Method Performance Characteristics
| Parameter | Method 1 (Risperidone-D4 IS) | Method 2 (Clozapine IS)[1] | Method 3 (Paroxetine IS)[2] |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.2 - 100 | 0.25 - 50.00 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.2 | 0.05 |
| Intra-day Precision (% CV) | < 6% | ≤ 7.27% | 1.85% - 9.09% |
| Inter-day Precision (% CV) | < 6% | ≤ 7.41% | 1.56% - 4.38% |
| Accuracy (%) | 89% - 99% | 101.33% - 107.68% | 88.80% - 106.84% |
| Recovery (%) | Not explicitly stated, but matrix effects were minimal | 95.01 ± 7.31% - 112.62 ± 7.50% | 70.20% - 84.50% |
Table 2: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (Risperidone-D4 IS) | Method 2 (Clozapine IS)[1] | Method 3 (Paroxetine IS)[2] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation | Liquid-Liquid Extraction (LLE) |
| LC Column | Not explicitly stated | C18 column (4.6 cm × 50 mm; 1.8 μm particle size) | Alltima-C18 column (2.1 mm × 100 mm, 3 μm) |
| Mobile Phase | Gradient elution with hexane, isopropanol, and ethanol | 0.1% formic acid in ammonium acetate (10 mmol/l) and 100% acetonitrile (50:50, v/v) | 0.1% formic acid-acetonitrile (40:60, v/v) |
| Run Time | 4.3 - 13.5 min | 6 min | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS with Risperidone-D4 Internal Standard and Solid-Phase Extraction (SPE)
This method offers high purity of the final extract, minimizing matrix effects.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample, add the Risperidone-D4 internal standard.
-
Condition a mixed-mode solid-phase extraction cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient elution with solvents such as hexane, isopropanol, and ethanol is used for separation.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for risperidone and risperidone-D4. For risperidone, a common transition is m/z 411.2 → 191.2. The transition for Risperidone-D4 would be shifted by 4 mass units.
Method 2: LC-MS/MS with Clozapine Internal Standard and Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 50 μl aliquot of EDTA-plasma sample, add 5 μl of the clozapine internal standard working solution (1,000 ng/ml).[1]
-
Add 100 μl of a mixture of acetonitrile and methanol (70:30, v/v) to precipitate the plasma proteins.[1]
-
Vortex the mixture and then centrifuge at high speed (e.g., 21,380 g for 5 min) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness.[1]
-
Reconstitute the residue in 50 μl of the mobile phase.[1]
2. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system.
-
Column: C18 column (4.6 cm × 50 mm; 1.8 μm particle size).[1]
-
Mobile Phase: A mixture of 0.1% formic acid in ammonium acetate (10 mmol/l) and 100% acetonitrile (50:50, v/v).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the multiple-reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for risperidone and clozapine.
Method 3: LC-MS/MS with Paroxetine Internal Standard and Liquid-Liquid Extraction (LLE)
This is a classic extraction method that can provide clean extracts.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a serum sample, add the paroxetine internal standard.
-
Add an appropriate organic extraction solvent.
-
Vortex the mixture to facilitate the transfer of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system.
-
Column: Alltima-C18 column (2.1 mm × 100 mm, 3 μm).[2]
-
Mobile Phase: A mobile phase consisting of 0.1% formic acid-acetonitrile (40:60, v/v).[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode.
-
MRM Transitions: Monitor the peak area of the m/z 411.3→191.1 transition for risperidone and the m/z 330.1→192.1 transition for the paroxetine internal standard.[2]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical process, a DOT script for a Graphviz diagram is provided below.
Caption: Experimental workflow for the LC-MS/MS analysis of risperidone using Risperidone-D4.
Conclusion
The choice of an appropriate LC-MS/MS method for risperidone quantification depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The use of a deuterated internal standard like Risperidone-D4, combined with a robust sample preparation technique such as SPE, generally provides the most reliable and accurate results by effectively compensating for matrix effects and variability in extraction. However, for high-throughput screening, a simpler protein precipitation method may be more suitable. This guide provides the necessary data and protocols to assist researchers in selecting and implementing a validated LC-MS/MS method for risperidone analysis that best fits their research needs.
References
- 1. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Risperidone Quantification Utilizing Risperidone-D6
For researchers, scientists, and professionals in drug development, the accurate quantification of risperidone is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Risperidone-D6, is paramount for achieving the highest degree of accuracy and precision, particularly in complex biological matrices. This guide provides a comparative overview of two widely employed analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the determination of risperidone, with a focus on the cross-validation aspects when using this compound as an internal standard.
Performance Characteristics: A Side-by-Side Comparison
The following tables summarize the key quantitative performance parameters of a representative LC-MS/MS method and a high-performance HPLC-UV method for the analysis of risperidone.
Table 1: LC-MS/MS Method Performance
| Parameter | Performance |
| Linearity Range | 0.1 - 100 ng/mL[3] |
| Accuracy | Within ±15% of nominal values[4] |
| Precision (CV%) | < 15%[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |
| Recovery | 82.1% for Risperidone[4] |
| Internal Standard | Risperidone-D4 (functionally equivalent to D6)[6] |
Table 2: HPLC-UV Method Performance
| Parameter | Performance |
| Linearity Range | 4.0 - 275.0 µg/mL[2] |
| Accuracy (% Recovery) | 99.00 - 101.12%[2] |
| Precision (RSD%) | < 3.27%[2] |
| Limit of Detection (LOD) | 0.48 µg/mL[2] |
| Limit of Quantification (LOQ) | 1.59 µg/mL[2] |
| Internal Standard | Chlordiazepoxide hydrochloride[2] |
Experimental Protocols
Detailed methodologies for both a validated LC-MS/MS and an HPLC-UV method are provided below. These protocols represent typical procedures for the quantification of risperidone in biological matrices and pharmaceutical formulations, respectively.
LC-MS/MS Method for Risperidone in Human Plasma
This method is designed for the sensitive quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma, making it ideal for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 5 µL of the internal standard working solution (this compound).
-
Add 100 µL of a 70:30 (v/v) mixture of acetonitrile and methanol to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 21,380 x g) for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.[7]
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 50 mm, 1.8 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Injection Volume: A small injection volume, often around 1-5 µL, is sufficient.[7]
-
Run Time: A short analytical run time of 3-6 minutes is achievable.[4][7]
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Risperidone: m/z 411.3 → 191.1[8]
-
This compound (as IS): The transition would be monitored based on the mass shift due to deuterium labeling.
-
HPLC-UV Method for Risperidone in Pharmaceutical Dosage Forms
This method is suitable for the routine quality control analysis of risperidone in tablets and other pharmaceutical formulations.
1. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve a known amount of risperidone reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.[9]
-
Sample Solution: Crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of risperidone and dissolve it in the solvent. Sonicate and filter the solution before analysis.
-
Internal Standard: A separate stock solution of an appropriate internal standard (e.g., chlordiazepoxide hydrochloride) is prepared and a fixed amount is added to all standard and sample solutions.[2]
2. Chromatographic Conditions
-
Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate buffer, pH 5.5). A typical composition could be methanol and 0.1 M ammonium acetate (60:40, v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: UV detection is commonly performed at 274 nm or 234 nm.[2][9]
-
Injection Volume: Typically 20 µL.
Visualizing the Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate a typical bioanalytical workflow and the metabolic pathway of risperidone.
Caption: Bioanalytical workflow for Risperidone in plasma.
Caption: Metabolic pathway of Risperidone.
References
- 1. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpns.com [ijrpns.com]
A Comparative Guide to Risperidone-D6 and Risperidone-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative overview of two commonly used deuterated internal standards for the quantification of the atypical antipsychotic drug risperidone: Risperidone-D6 and Risperidone-d4.
Principle of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating stable isotopes such as deuterium (²H or D), the internal standard becomes chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. The key advantage is that the SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. This co-behavior allows the internal standard to effectively compensate for variations in sample preparation, chromatographic retention time, and matrix effects, leading to more accurate and precise quantification of the analyte.
Performance Data Overview
The following tables summarize the performance characteristics of Risperidone-d4 as an internal standard, as reported in various bioanalytical method validation studies. No direct performance data for this compound was found in the reviewed literature; however, a certificate of analysis for a commercial source of this compound indicates a high level of purity.
Table 1: Performance Characteristics of Risperidone-d4 in LC-MS/MS Methods
| Parameter | Reported Range/Value | Matrix | Reference |
| Linearity (r²) | >0.99 | Human Plasma | [1] |
| Intra-day Precision (%RSD) | <15% | Human Plasma | [1] |
| Inter-day Precision (%RSD) | <15% | Human Plasma | [1] |
| Accuracy (%Bias) | Within ±15% | Human Plasma | [1] |
| Recovery | Not consistently reported | Human Plasma | - |
| Matrix Effect | Compensated by IS | Human Plasma | [1] |
Table 2: Purity Specifications of Deuterated Risperidone Internal Standards
| Internal Standard | Isotopic Purity | Chemical Purity | Source |
| This compound | >98% atom D | 99.9% by HPLC | [2] |
| Risperidone-d4 | ≥99% deuterated forms (d₁-d₄) | Not specified | [3] |
Theoretical Comparison: this compound vs. Risperidone-d4
The primary difference between this compound and Risperidone-d4 lies in the number of deuterium atoms incorporated into the molecule. This seemingly small difference can have implications for the performance of the internal standard.
Advantages of Higher Deuteration (D6 vs. d4):
-
Reduced Isotopic Crosstalk: A larger mass difference between the analyte and the internal standard minimizes the potential for isotopic overlap. The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can contribute to a signal at the mass-to-charge ratio (m/z) of the internal standard, and vice versa. A greater mass separation, as provided by D6, reduces the likelihood of this crosstalk, which can be particularly important when quantifying low concentrations of the analyte.
-
Enhanced Stability: While both are stable isotopes, there can be a theoretical risk of back-exchange of deuterium for hydrogen, especially if the deuterium atoms are located on exchangeable sites (e.g., hydroxyl or amine groups). While the deuterium atoms in both this compound and -d4 are typically placed on stable carbon positions, a higher degree of deuteration can offer greater assurance against any potential in-source or solution-phase hydrogen-deuterium exchange.
Experimental Protocols
Below is a representative experimental protocol for the quantification of risperidone in human plasma using a deuterated internal standard, based on common methodologies found in the literature.
LC-MS/MS Method for Risperidone Quantification
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., Risperidone-d4 at 100 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate buffer (pH 3.5) in a gradient or isocratic elution.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Risperidone: e.g., m/z 411.2 → 191.2
-
Risperidone-d4: e.g., m/z 415.2 → 195.2
-
This compound: e.g., m/z 417.2 → 191.2 (or other appropriate fragment)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for risperidone quantification using a deuterated internal standard.
Conclusion
Both this compound and Risperidone-d4 are suitable for use as internal standards in the bioanalysis of risperidone. The choice between the two may depend on commercial availability, cost, and the specific requirements of the assay.
-
Risperidone-d4 has been successfully used in several validated LC-MS/MS methods, demonstrating its suitability for accurate and precise quantification of risperidone in biological matrices.[1]
-
This compound , while lacking extensive published performance data, offers a theoretical advantage due to its higher degree of deuteration, which can minimize the risk of isotopic interference and potentially enhance the robustness of the assay. The availability of high-purity commercial standards for this compound is also a positive factor.[2]
For the development of new bioanalytical methods, particularly those requiring high sensitivity, it is recommended to evaluate both internal standards if feasible. However, based on the available information and theoretical considerations, This compound represents a technically sound choice that may offer a slight advantage in terms of analytical robustness. Researchers should always perform a thorough method validation according to regulatory guidelines to ensure the chosen internal standard performs adequately for its intended purpose.
References
The Critical Choice: A Performance Evaluation of Deuterated Internal Standards for Risperidone Analysis
A deep dive into the experimental data reveals that not all deuterated internal standards are created equal in the bioanalysis of the atypical antipsychotic, risperidone. For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of different deuterated risperidone internal standards, supported by experimental data and detailed methodologies, to inform best practices in therapeutic drug monitoring and pharmacokinetic studies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard. Their near-identical physicochemical properties to the analyte of interest are thought to effectively compensate for variations in sample preparation, chromatography, and ionization, particularly the unpredictable influence of matrix effects. However, subtle structural differences, even just the position of isotopic labeling, can lead to significant variations in performance.
Comparative Analysis of Deuterated Risperidone Internal Standards
A key study evaluating internal standards for the simultaneous determination of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma by Apostolou et al. (2012) provides critical insights. The investigation highlights that a one-size-fits-all approach to internal standard selection is not always optimal, even when dealing with structurally similar analytes.[1]
The study initially explored the use of a deuterated analogue of the metabolite, (+)-9-hydroxyrisperidone-d4, as an internal standard for both risperidone and 9-hydroxyrisperidone. Surprisingly, the results indicated that (+)-9-hydroxyrisperidone-d4 did not adequately compensate for the matrix effects observed for risperidone.[1] This finding underscores the principle that even minor structural differences between the analyte and the SIL-IS can lead to differential responses in the presence of complex biological matrices.[2]
Ultimately, the researchers determined that employing separate internal standards for each analyte yielded the most robust and reliable results. The optimized method utilized a racemic mixture of deuterated (±)9-hydroxyrisperidone-d4 for the quantification of (±)9-hydroxyrisperidone and a non-deuterated analogue, R068808, for risperidone.[1] This strategic selection significantly improved the precision of the assay.
The following table summarizes the performance data from the validated method, demonstrating the high accuracy and precision achieved with the selected internal standards.
| Analyte | Internal Standard | Quality Control Level | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) |
| Risperidone | R068808 | Low (0.6 ng/mL) | ≤ 6% | ≤ 6% | 89-99% |
| Medium (8 ng/mL) | ≤ 6% | ≤ 6% | 89-99% | ||
| High (40 ng/mL) | ≤ 6% | ≤ 6% | 89-99% | ||
| (±)9-Hydroxyrisperidone | (±)9-Hydroxyrisperidone-d4 | Low (0.6 ng/mL) | ≤ 6% | ≤ 6% | 89-99% |
| Medium (8 ng/mL) | ≤ 6% | ≤ 6% | 89-99% | ||
| High (40 ng/mL) | ≤ 6% | ≤ 6% | 89-99% |
Data sourced from Apostolou et al. (2012).[1]
Experimental Protocols
To provide a clear understanding of the methodologies employed in generating the performance data, the key experimental protocols are detailed below.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 10 µL of the internal standard spiking solution (containing R068808 and (±)9-hydroxyrisperidone-d4).
-
Add 1 mL of tert-butyl methyl ether and shake for 10 minutes.
-
Centrifuge the mixture at 10,000 rpm.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
Chromatographic and Mass Spectrometric Conditions
-
Column: A suitable C18 column is often used for the separation of risperidone and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) and an aqueous buffer (e.g., 2 mM ammonium acetate) is typically employed.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transitions:
Visualizing the Workflow and Risperidone's Mechanism
To further elucidate the experimental process and the pharmacological context of risperidone, the following diagrams are provided.
References
- 1. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Risperidone Quantification Using Risperidone-D6: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of risperidone in human plasma or serum, with a focus on methods amenable to the use of Risperidone-D6 as an internal standard. The data presented is a synthesis from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and implementing robust analytical protocols.
Quantitative Performance Data
The following tables summarize the performance characteristics of different LC-MS/MS methods for risperidone quantification, providing a baseline for inter-laboratory comparison. While the internal standards used in these specific studies varied, the methodologies are compatible with the use of this compound.
Table 1: Linearity and Sensitivity of Risperidone Quantification
| Laboratory/Study | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Internal Standard Used |
| Study A | 0.25 - 50.00 | 0.05 | Serum | Paroxetine |
| Study B | 0.2 - 100.00 | 0.2 | EDTA-plasma | Not Specified |
| Study C | 0.2 - 24 | 0.2 | Human Plasma | Not Specified |
| Study D | 0.1 - 50 | 0.1 | Human Plasma | Not Specified |
Table 2: Precision and Accuracy of Risperidone Quantification
| Laboratory/Study | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Study A | 1.85 - 9.09 | 1.56 - 4.38 | 88.80 - 106.84 | 91.20 - 103.76[1] |
| Study B | Not Reported | 101.33 - 107.68 (reported as accuracy) | Not Reported | 101.33 - 107.68[2] |
| Study C | < 15 | < 15 | Not Specified | Not Specified |
| Study D | 0.8 - 9.4 | 1.5 - 7.6 | 92.8 - 104.0 | 97.2 - 104.0[3] |
Table 3: Recovery of Risperidone from Matrix
| Laboratory/Study | Concentration (ng/mL) | Mean Recovery (%) |
| Study A | 0.25 | 70.20 ± 3.21 |
| 5.00 | 84.50 ± 2.90 | |
| 50.00 | 82.60 ± 2.74 |
Experimental Protocols
The following is a representative LC-MS/MS experimental protocol for the quantification of risperidone in human plasma using this compound as an internal standard, based on common methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.[2]
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 4.6 mm x 50 mm, 1.8 µm particle size).[4]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a gradient or isocratic elution. A common isocratic mobile phase is 40:60 (v/v) 0.1% formic acid:acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Risperidone: m/z 411.3 → 191.1[1]
-
This compound (IS): m/z 417.3 → 195.1 (Note: This is a predicted transition for D6, the exact transition may need optimization).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for risperidone quantification.
Caption: Simplified signaling pathway of risperidone's mechanism of action.
References
- 1. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Critical Choice: Selecting an Internal Standard for Risperidone Bioanalysis
A comprehensive guide for researchers on the impact of internal standard selection in the quantitative analysis of the atypical antipsychotic, risperidone. This guide provides a comparative overview of commonly used internal standards, their performance based on experimental data, and detailed analytical protocols.
The accuracy and reliability of pharmacokinetic and toxicokinetic studies for risperidone, a widely prescribed antipsychotic medication, are fundamentally dependent on the robustness of the bioanalytical method employed. A pivotal decision in the development of such assays is the selection of an appropriate internal standard (IS). The IS is introduced at a known concentration to both calibration standards and unknown samples to correct for variability during sample processing and analysis. This guide delves into the critical aspects of IS selection for risperidone bioanalysis, comparing the performance of stable isotope-labeled (SIL) internal standards against structural analogs, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as deuterated risperidone (e.g., risperidone-d4), are widely considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] Due to their structural and physicochemical identity with the analyte, they co-elute chromatographically and exhibit similar ionization and extraction behavior.[2] This close resemblance allows them to effectively compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[1]
One study utilized d4-risperidone and d4-9-hydroxy-risperidone as internal standards for the analysis of risperidone and its active metabolite, 9-hydroxy-risperidone, in human plasma.[3] The method demonstrated excellent precision and accuracy, with intra-day and inter-day precision values ranging from 0.8-9.4% and 1.5-7.6% for risperidone, respectively. The accuracy was reported to be between 92.8-104.0% and 97.2-104.0% for intra- and inter-day assays.[3]
A Viable Alternative: Structural Analog Internal Standards
While SIL-IS are preferred, their availability can be limited or their cost prohibitive, particularly in early drug development stages.[4] In such cases, structural analogs—compounds with similar chemical properties to the analyte—can be a suitable alternative.[4] For risperidone, several structural analogs have been employed as internal standards, including paroxetine, chlordiazepoxide, diphenhydramine, and buspirone.[5][6][7][8]
The choice of a structural analog IS requires careful validation to ensure it adequately mimics the behavior of risperidone throughout the analytical process. For instance, a method using paroxetine as the IS for risperidone analysis in human serum reported intra-day and inter-day relative standard deviations of 1.85%–9.09% and 1.56%–4.38%, respectively, with recovery ranging from 70.20% to 84.50%.[7] Another study utilizing chlordiazepoxide for the analysis of risperidone in tablet dosage form showed intra- and inter-day assay RSD values of less than 3.27% and a recovery of 99.00–101.12%.[5]
When Analogs Fall Short: A Case Study
It is crucial to recognize that not all structurally similar compounds are suitable internal standards. A study evaluating deuterated (+/-)9-hydroxyrisperidone as an IS for risperidone found that it did not adequately compensate for matrix effects, leading to unacceptably high coefficients of variation for the slopes of the calibration curves.[9] This highlights the importance of empirical validation of any chosen internal standard, as even minor structural differences can lead to significant variations in analytical performance.[9] The same study successfully used a separate structural analog, R068808, as the IS for risperidone, demonstrating the necessity of specific validation for each analyte-IS pair.[9]
Comparative Performance Data
The following tables summarize the performance of different internal standards for risperidone bioanalysis based on published literature.
Table 1: Performance of a Stable Isotope-Labeled Internal Standard (Risperidone-d4) [3]
| Validation Parameter | Risperidone |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | 0.8 - 9.4% |
| Inter-day Precision (%RSD) | 1.5 - 7.6% |
| Intra-day Accuracy (%) | 92.8 - 104.0% |
| Inter-day Accuracy (%) | 97.2 - 104.0% |
Table 2: Performance of Structural Analog Internal Standards
| Internal Standard | Paroxetine[7] | Chlordiazepoxide[5] | Diphenhydramine[6] | Buspirone[8] |
| Matrix | Human Serum | Tablet Dosage Form | Beagle Dog Plasma | Rat Plasma |
| Linearity Range | 0.25 - 50.00 ng/mL | 4.0 - 275.0 µg/mL | 0.2 - 200 ng/mL | Not Specified |
| LLOQ | 0.05 ng/mL | 1.59 µg/mL | 0.2 ng/mL | 0.48 ng/mL |
| Intra-day Precision (%RSD) | 1.85% - 9.09% | < 3.27% | 1.49% - 11.4% | < 15% |
| Inter-day Precision (%RSD) | 1.56% - 4.38% | < 3.27% | 3.77% - 9.33% | < 15% |
| Accuracy/Recovery (%) | 70.20% - 84.50% (Recovery) | 99.00% - 101.12% (Recovery) | Not Specified | > 93.1% (Recovery) |
Experimental Protocols
Below are representative experimental methodologies for risperidone bioanalysis using both stable isotope-labeled and structural analog internal standards.
Method 1: Risperidone Analysis using Risperidone-d4 as Internal Standard[4]
-
Sample Preparation: To 50 µL of plasma, 5 µL of a mixed internal standard solution (d4-risperidone and d4-9-hydroxy-risperidone, both 50 ng/mL) was added. Protein precipitation was performed by adding 0.6 mL of tert-butyl methyl ether, followed by vortexing and centrifugation. The supernatant was then processed for analysis.
-
Liquid Chromatography: Chromatographic separation was achieved on a suitable reversed-phase column.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer with appropriate MRM transitions for risperidone and risperidone-d4.
Method 2: Risperidone Analysis using Paroxetine as Internal Standard[8]
-
Sample Preparation: Specific details of the sample preparation were not provided in the abstract. However, a common approach would involve protein precipitation or liquid-liquid extraction.
-
Liquid Chromatography: An Alltima-C18 column (2.1 mm × 100 mm, 3 µm) was used with a mobile phase of 0.1% formic acid-acetonitrile (40:60, v/v).
-
Mass Spectrometry: Analysis was performed by selected reaction monitoring (SRM) with the m/z transition of 411.3→191.1 for risperidone and 330.1→192.1 for paroxetine.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of risperidone in a biological matrix.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method of Risperidone [bio-protocol.org]
- 7. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation: Risperidone-D6 and its Alternatives as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validation parameters for bioanalytical methods of risperidone, with a focus on the performance of the deuterated internal standard, Risperidone-D6, against common non-deuterated alternatives. The data presented is essential for selecting the most robust and reliable internal standard for pharmacokinetic and toxicokinetic studies, ensuring data integrity and regulatory compliance.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's chemical and physical properties, co-eluting and experiencing similar matrix effects. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" as it behaves nearly identically to the analyte, leading to higher accuracy and precision.
This guide will delve into the validation parameters of a bioanalytical method for risperidone using a deuterated internal standard and compare its performance with methods employing structurally similar but non-isotopically labeled internal standards.
Comparative Analysis of Validation Parameters
The following tables summarize the key validation parameters for bioanalytical methods of risperidone using different internal standards. The data is compiled from published scientific literature, providing a clear comparison of their performance characteristics.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Risperidone-d4 * | Risperidone | 0.2 - 50 | 0.2 | > 0.99 |
| Propranolol | Risperidone | 0.1 - 50 | 0.1 | 0.999 |
| Paroxetine | Risperidone | 0.25 - 50 | 0.05 | > 0.99 |
| Clozapine | Risperidone | 0.1 - 200 | 0.1 | Not Reported |
| Chlordiazepoxide | Risperidone | 4.0 - 275.0 | 1.59 | 0.9998 |
Data for Risperidone-d4 is used as a representative for deuterated risperidone internal standards like this compound.
Table 2: Accuracy and Precision
| Internal Standard | Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Risperidone-d4 * | Risperidone | 0.6 | ≤ 6 | ≤ 6 | 89 - 99 |
| 8 | ≤ 6 | ≤ 6 | 89 - 99 | ||
| 40 | ≤ 6 | ≤ 6 | 89 - 99 | ||
| Propranolol | Risperidone | Not Specified | < 15 | < 15 | Within ±15% of nominal |
| Paroxetine | Risperidone | 0.25 | 9.09 | 4.38 | Not specified |
| 5.00 | 1.85 | 1.56 | Not specified | ||
| 50.00 | 2.14 | 2.53 | Not specified | ||
| Clozapine | Risperidone | 0.3 | 4.5 | 5.8 | 102.3 |
| 15 | 2.1 | 3.5 | 101.5 | ||
| 150 | 1.8 | 2.9 | 100.7 |
Data for Risperidone-d4 is used as a representative for deuterated risperidone internal standards like this compound.
Experimental Protocols
A detailed methodology for a typical bioanalytical method validation for risperidone using a deuterated internal standard is provided below.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Risperidone-d4, 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 5 mM Ammonium Formate (pH 3.5) (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Risperidone: m/z 411.2 → 191.2
-
Risperidone-d4: m/z 415.2 → 195.2
-
Workflow and Pathway Diagrams
To visualize the processes involved in bioanalytical method validation, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical method validation workflow.
Caption: Logic for internal standard selection.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound (represented by Risperidone-d4 in the provided data), consistently demonstrates superior performance in terms of precision and accuracy for the bioanalysis of risperidone.[1] While alternative internal standards like propranolol and clozapine can yield acceptable results, they are more susceptible to differential matrix effects and variations in extraction recovery, which can compromise data quality. For pivotal pharmacokinetic and bioequivalence studies requiring the highest level of accuracy and regulatory scrutiny, the use of a deuterated internal standard is strongly recommended. This guide provides the necessary data and protocols to support the informed selection of an internal standard and the robust validation of a bioanalytical method for risperidone.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Risperidone-D6
For researchers, scientists, and drug development professionals, the paramount concern when handling any chemical compound is safety. Risperidone-D6, a deuterated form of the antipsychotic medication Risperidone, is a pharmaceutical-related compound of unknown potency.[1] Due to this lack of specific hazard data, it is crucial to handle this compound with a high degree of caution, assuming it to be a potent substance. The following guidelines provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment
The Safety Data Sheet (SDS) for this compound does not contain specific hazard pictograms, signal words, or hazard statements.[1] However, the SDS for Risperidone, the parent compound, indicates that it is toxic if swallowed or inhaled and is suspected of causing cancer. Given the structural similarity, it is prudent to assume that this compound may have a similar toxicological profile. Therefore, a comprehensive risk assessment should be conducted before any handling activities. This assessment should consider the quantity of the compound being used, the frequency and duration of handling, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on the Occupational Exposure Band (OEB) of the compound. Since the OEB for this compound is not established, a conservative approach, aligning with handling potent compounds (OEB 3-4), is recommended.[2]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects street clothes and skin from contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes, dust, and aerosols. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) is recommended for procedures that may generate dust or aerosols.[3][4] For low-dust activities in a certified chemical fume hood, a half-face respirator with appropriate cartridges may be considered. | Protects against inhalation of the compound. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous substances.
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to contain any airborne particles.
-
Glove Bag or Isolator: For procedures involving larger quantities or with a higher risk of aerosolization, a glove bag or a containment isolator should be utilized to provide a higher level of containment.[3]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood or containment system is functioning correctly.
-
Gather all necessary equipment and materials, including PPE, weighing paper, spatulas, and waste containers.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations within the certified chemical fume hood or containment system.
-
Use disposable weighing paper and spatulas to avoid cross-contamination.
-
Handle the compound gently to minimize dust generation.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
Cap the container securely before removing it from the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces of the fume hood or containment system.
-
Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable items that have come into contact with this compound, including gloves, weighing paper, and lab coats, should be collected in a dedicated, sealed plastic bag or container.
-
This waste should be treated as hazardous chemical waste and disposed of through an approved hazardous waste management program.
-
-
Unused Compound:
-
Do not dispose of unused this compound down the drain or in the regular trash.
-
The preferred method of disposal is through a chemical waste program or a drug take-back program.[5][6][7]
-
If a take-back program is not available, the unused compound should be mixed with an inert, undesirable material such as cat litter or used coffee grounds, placed in a sealed container, and then disposed of as hazardous waste.[5][8]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
This liquid waste must be disposed of through the institution's hazardous chemical waste program.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. aiha.org [aiha.org]
- 4. Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US [3m.com]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. fallonhealth.org [fallonhealth.org]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
